Citral oxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13372-77-5 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8- |
InChI Key |
LXFKDMGMYAHNAQ-WAKDDQPJSA-N |
SMILES |
CC(=CCCC(=CC=NO)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/C=N\O)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=NO)C)C |
Appearance |
Solid powder |
Other CAS No. |
13372-77-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Citral oxime; AI3-12094; AI3 12094; AI312094 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Citral Oxime from Natural Products
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the synthesis of citral oxime, a valuable chemical intermediate, utilizing citral derived from natural plant sources. It details the extraction of citral, its conversion to this compound through various methodologies, and the subsequent applications of the product, particularly in the fields of fragrance and drug development. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development efforts.
Part 1: Sourcing Citral from Natural Products
Citral is a monoterpene aldehyde renowned for its strong lemon aroma.[1][2] It exists as a mixture of two geometric isomers, geranial (trans-citral or citral A) and neral (cis-citral or citral B).[3] The most abundant and commercially viable natural sources for citral are the essential oils of specific plants.
Key natural sources for citral extraction include:
-
Lemongrass (Cymbopogon citratus) : The most significant commercial source, with essential oil containing 70-85% citral.[1][4]
-
Eucalyptus citriodora : The essential oil is a valuable source of citral.[5][6]
-
Lippia multiflora : Another plant whose essential oil is rich in citral.[5][6]
-
Lemon, Lime, and Orange : The peels of these citrus fruits contain citral, which contributes significantly to their characteristic aroma, although in smaller quantities compared to lemongrass.[1][3]
The primary method for extracting citral-rich essential oils from these plant materials on a laboratory or industrial scale is steam distillation.[4][7]
Table 1: Citral Content in Essential Oils from Various Natural Sources
| Natural Source | Plant Family | Typical Citral Content (%) | References |
| Lemongrass (Cymbopogon citratus) | Poaceae | 70 - 85% | [4][5][6] |
| Eucalyptus citriodora | Myrtaceae | High | [5][6] |
| Lippia multiflora | Verbenaceae | High | [5][6] |
| Lemon Peel (Citrus limon) | Rutaceae | Lower; major component is limonene | [1] |
Experimental Protocol: Extraction of Citral by Steam Distillation
This protocol describes a general method for extracting citral-rich essential oil from plant material, such as lemongrass.
Materials and Equipment:
-
Fresh or dried plant material (e.g., lemongrass leaves)
-
Steam distillation apparatus (still, condenser, receiving flask/essencier)[7]
-
Heating mantle or steam generator
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glassware for storage
Procedure:
-
Preparation of Plant Material : Chop or shred the plant material to increase the surface area, making the oils more accessible to the steam.[7]
-
Apparatus Setup : Assemble the steam distillation apparatus. Place the prepared plant material into the still on a grid above the water level.[4]
-
Distillation : Heat the water to generate steam, which then passes through the plant material, volatilizing the essential oils.
-
Condensation : The steam and oil vapor mixture is directed through a water-cooled condenser, where it condenses back into a liquid.[7]
-
Separation : The distillate, a mixture of essential oil and hydrosol (aqueous component), is collected in a receiving flask or essencier. The essential oil, being less dense than water, will form a layer on top.
-
Isolation : Use a separatory funnel to separate the oil layer from the aqueous hydrosol layer.[7][8]
-
Drying : Dry the isolated essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage : Store the purified essential oil in a sealed, dark glass vial, preferably at a low temperature, to prevent degradation.
Visualization: Citral Extraction Workflow
Caption: Workflow for the extraction of citral-rich essential oil.
Part 2: Synthesis of this compound
This compound is synthesized via an oximation reaction, which involves the condensation of the aldehyde group in citral with hydroxylamine.[9][10] The reaction typically uses hydroxylamine hydrochloride, with a base to neutralize the HCl released.
Table 2: Comparison of this compound Synthesis Methodologies
| Parameter | Conventional Method | Reference |
| Reagents | Citral, Hydroxylamine Hydrochloride, Sodium Bicarbonate | [9] |
| Solvent | Water | [9] |
| Temperature | 50 - 60 °C | [9] |
| Reaction Time | 2 - 5 hours | [9] |
| Purity | 95 - 99% (from essential oil extracts) | [5][6] |
| Yield | Quantitative conversion reported | [5][6] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a documented synthesis method.[9]
Materials and Equipment:
-
Citral (or citral-rich essential oil)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reactant Preparation :
-
Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg, 4.17 mmol) in 5 mL of deionized water in a round-bottom flask.
-
In a separate beaker, dissolve sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in 10 mL of deionized water.
-
-
Reaction :
-
Begin stirring the citral-hydroxylamine solution and heat to 55°C.
-
Slowly add the sodium bicarbonate solution dropwise to the reaction mixture.
-
Maintain the temperature at 55°C and continue stirring for 2-5 hours. Monitor the reaction's completion using TLC. The formation of a solid precipitate may be observed.
-
-
Work-up and Extraction :
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with diethyl ether (e.g., 3 x 20 mL).
-
Combine the organic extracts in a separatory funnel.
-
-
Purification :
-
Wash the combined organic phase with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.
-
-
Further Purification (Optional) : If necessary, the crude product can be further purified by silica gel column chromatography to obtain the target compound with high purity.[9]
Visualization: this compound Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Part 3: Applications in Drug Development and Fragrance Industry
This compound is not merely an endpoint but a versatile chemical intermediate. Its stability compared to the parent aldehyde makes it a valuable precursor for other compounds.
-
Fragrance Industry : this compound is a key intermediate in the synthesis of geranyl nitrile, an oxidation-stable fragrance compound with a lemon-like scent.[10] This conversion is typically achieved through dehydration, often using acetic anhydride.
-
Agrochemical and Pharmaceutical Research : Derivatives of this compound, such as this compound esters, have demonstrated biological activity. For instance, citral phenylbutyrate oxime esters have been synthesized and shown to have a significant inhibitory effect on the growth of Aspergillus flavus and the biosynthesis of aflatoxin, a potent mycotoxin.[9] This suggests potential applications in developing new antifungal agents or food preservatives.
Visualization: Application Pathway of this compound
Caption: Logical pathway from natural source to final applications.
References
- 1. CITRAL - Molecule of the Month July 2021 - HTML-only version [chm.bris.ac.uk]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
- 10. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Citral Oxime Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citral, a key component of several essential oils, is an acyclic monoterpene aldehyde existing as a mixture of two geometric isomers: geranial ((E)-isomer) and neral ((Z)-isomer).[1][2][3] The reaction of citral with hydroxylamine hydrochloride results in the formation of citral oxime, a compound with significant applications in the fragrance industry and as a precursor for other chemical syntheses.[4] Critically, the oximation of citral, which itself is a mixture of isomers, leads to a mixture of four diastereomeric oximes.[1][4][5] This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to these isomers, tailored for a scientific audience.
Chemical Structure and Stereoisomerism
The reaction between citral and hydroxylamine introduces a new stereocenter at the C=N double bond of the oxime, which can exist in either an E (anti) or Z (syn) configuration. Combined with the pre-existing E/Z isomerism of the C2=C3 double bond in the parent citral molecule, this results in four possible stereoisomers of this compound.[1][5]
The four diastereomers are:
-
(1E,2E)-3,7-dimethylocta-2,6-dienal oxime
-
(1Z,2E)-3,7-dimethylocta-2,6-dienal oxime
-
(1E,2Z)-3,7-dimethylocta-2,6-dienal oxime
-
(1Z,2Z)-3,7-dimethylocta-2,6-dienal oxime
Under typical oximation conditions, the configuration of the C2=C3 double bond from the starting citral isomer (geranial or neral) is retained.[1][6] However, prolonged standing of the purified oximes in solution (e.g., CDCl3 or DMSO-d6) can lead to isomerization of the C=N bond, eventually reaching an equilibrium ratio of the syn and anti isomers.[1][5]
Physicochemical and Spectroscopic Properties
Spectroscopic Data Summary
| Property | Description | Source |
| Molecular Formula | C₁₀H₁₇NO | [4][7][8] |
| Molecular Weight | 167.25 g/mol | [4][7][8] |
| ¹H NMR | The oxime proton (CH=NOH) typically appears in the range of δ 8.2–8.5 ppm. Signals for the conjugated diene system are observed between δ 5.1–5.4 ppm. Detailed 1D and 2D NMR data have been used for the full assignment of each of the four separated stereoisomers. | [1][7] |
| IR Spectroscopy | The presence of the N-O stretch is confirmed by a band in the region of 950–970 cm⁻¹. The C=N stretch appears around 1645-1635 cm⁻¹, and the C=C stretch is observed at approximately 1670-1665 cm⁻¹. | [1][7] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 167.131 Da. Electron Ionization (EI) mass spectrometry shows a characteristic fragmentation pattern that can be used for structural verification. | [7] |
Experimental Protocols
Several methods for the synthesis of this compound have been reported, ranging from traditional solution-phase reactions to more modern solvent-free approaches.
Aqueous-Phase Synthesis
This method involves the reaction of citral with hydroxylamine hydrochloride in an aqueous medium with a base to control the pH.
Methodology:
-
Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg, 4.17 mmol) in water (e.g., 5 mL).[9]
-
Separately, dissolve sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in water (e.g., 10 mL).[9]
-
Slowly add the sodium bicarbonate solution dropwise to the citral-hydroxylamine hydrochloride mixture.[9]
-
Stir the reaction mixture at a controlled temperature, typically between 50-60°C, for 2-5 hours.[6][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ether).[9]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[9]
-
The resulting mixture of oxime isomers can be separated by silica gel column chromatography to obtain the pure diastereomers.[1]
Alcohol-Based Solution-Phase Synthesis
A common method utilizing an alcoholic solvent to facilitate the reaction.
Methodology:
-
Combine citral (e.g., 0.21 mol), hydroxylamine hydrochloride (e.g., 0.27 mol), and a base such as sodium bicarbonate (e.g., 0.28 mol) in 96% ethanol (e.g., 75 mL).[6]
-
Reflux the mixture for approximately 1 hour.[6]
-
After the reaction is complete, the product can be isolated through standard work-up procedures, which may include removal of the solvent, extraction, and purification by chromatography.
Solvent-Free Mechanochemical Synthesis
A green chemistry approach that minimizes or eliminates the use of solvents.
Methodology:
-
Grind citral with hydroxylamine hydrochloride and a solid base like sodium hydroxide (NaOH) in a mortar and pestle at room temperature.[1][6]
-
Monitor the reaction progress by TLC.[6]
-
After grinding is complete, the product mixture is typically worked up by pouring it into water, followed by filtration and/or extraction to isolate the crude product.[6]
-
Purification of the individual isomers is then carried out using column chromatography.[1]
Logical and Experimental Workflows
The following diagrams illustrate the key processes in the study of this compound isomers.
Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.
Caption: Isomerization equilibrium between syn and anti forms of citral oximes.
Biological Activity and Applications
While citral itself exhibits a broad range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, detailed studies on the specific biological activities of the individual this compound isomers are less common.[10][11][12] However, derivatives of this compound have shown enhanced antimicrobial effects. For example, a citral phenylbutyrate oxime ester derivative demonstrated significantly higher inhibition of Aspergillus flavus compared to unmodified citral.[7] This suggests that the oxime functional group is a valuable point for chemical modification to develop new bioactive compounds. The primary industrial application of this compound is as an intermediate in the synthesis of geranyl nitrile, a more stable fragrance compound.[4]
Conclusion
The oximation of citral yields a complex mixture of four diastereomeric oximes. The successful separation and characterization of these isomers have been achieved, providing a solid foundation for further research. The detailed experimental protocols for their synthesis offer flexibility in terms of reaction conditions, including environmentally benign solvent-free methods. While the primary application of this compound remains in the fragrance industry, the potential for its derivatives in antimicrobial applications presents a promising avenue for future drug development research. This guide provides the foundational chemical knowledge necessary for scientists to explore these possibilities.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistwizards.com [chemistwizards.com]
- 3. Citral: Structure, Properties, Uses & Occurrence Explained [vedantu.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 13372-77-5 | Benchchem [benchchem.com]
- 7. This compound (13372-77-5) for sale [vulcanchem.com]
- 8. This compound | C10H17NO | CID 5459185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
- 10. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological properties of citral and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of E/Z Isomers of Citral Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the E (Geranial oxime) and Z (Neral oxime) isomers of citral oxime. Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are presented in a comparative format for easy reference. Furthermore, this document outlines the experimental protocols for the synthesis and separation of these isomers, crucial for their application in research and development.
Introduction
Citral, a key component of lemongrass oil, is a mixture of two geometric isomers, geranial (E-citral) and neral (Z-citral). The oximation of citral results in the formation of four possible stereoisomeric oximes: (E,E)-citral oxime, (E,Z)-citral oxime, (Z,E)-citral oxime, and (Z,Z)-citral oxime. The distinct spatial arrangement of the hydroxyl group relative to the C=N double bond in the E and Z isomers of the oxime functional group leads to different spectroscopic properties and potentially different biological activities. A thorough characterization of these isomers is therefore essential for their use in synthetic chemistry and drug discovery.
Experimental Protocols
Synthesis of Citral Oximes
A common method for the synthesis of citral oximes involves the reaction of citral with hydroxylamine hydrochloride.[1]
Materials:
-
Citral (a mixture of E and Z isomers)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., ethanol, water)
Procedure:
-
Hydroxylamine hydrochloride is dissolved in a suitable solvent.
-
A solution of sodium hydroxide is added to neutralize the hydrochloride and generate free hydroxylamine.
-
Citral is then added to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate) and washed with water to remove inorganic byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield a mixture of the E and Z this compound isomers.[1]
Isomer Separation
The separation of the E and Z isomers of this compound is typically achieved by column chromatography on silica gel.[1]
Procedure:
-
A silica gel column is prepared using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
The crude mixture of this compound isomers is loaded onto the column.
-
The isomers are eluted from the column with the chosen solvent system. The polarity of the isomers may differ slightly, allowing for their separation.
-
Fractions are collected and analyzed by TLC to identify the pure isomers.
-
Fractions containing the pure E and Z isomers are combined separately, and the solvent is evaporated to yield the isolated isomers.[1]
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for the E and Z isomers of this compound. The data is compiled from scholarly sources and provides a basis for the identification and characterization of these compounds.
¹H NMR Spectral Data (in CDCl₃)
| Proton | (E)-Citral Oxime (Geranial oxime) δ (ppm) | (Z)-Citral Oxime (Neral oxime) δ (ppm) |
| H-1 (CH=N) | 8.10 (d) | 7.40 (d) |
| H-2 (C=CH) | 5.85 (d) | 5.95 (d) |
| H-4 | ~2.20 (m) | ~2.20 (m) |
| H-5 | ~2.10 (m) | ~2.10 (m) |
| H-6 (=CH) | 5.09 (t) | 5.09 (t) |
| CH₃-8 | 1.68 (s) | 1.68 (s) |
| CH₃-9 | 1.60 (s) | 1.60 (s) |
| CH₃-10 | 2.15 (s) | 1.95 (s) |
| N-OH | Variable | Variable |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet). Precise values may vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data (in CDCl₃)
| Carbon | (E)-Citral Oxime (Geranial oxime) δ (ppm) | (Z)-Citral Oxime (Neral oxime) δ (ppm) |
| C-1 (CH=N) | ~150 | ~149 |
| C-2 (C=CH) | ~118 | ~119 |
| C-3 (C-CH₃) | ~142 | ~141 |
| C-4 | ~40 | ~32 |
| C-5 | ~26 | ~27 |
| C-6 (=CH) | ~123 | ~123 |
| C-7 (C(CH₃)₂) | ~132 | ~132 |
| C-8 | 25.7 | 25.7 |
| C-9 | 17.7 | 17.7 |
| C-10 | 17.6 | 24.5 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Assignments are based on typical values for similar structures and may require 2D NMR for definitive confirmation.
IR Spectral Data
| Functional Group | (E)-Citral Oxime (Geranial oxime) Wavenumber (cm⁻¹) | (Z)-Citral Oxime (Neral oxime) Wavenumber (cm⁻¹) |
| O-H stretch (oxime) | ~3300-3100 (broad) | ~3300-3100 (broad) |
| C-H stretch (alkene) | ~3020 | ~3020 |
| C-H stretch (alkane) | ~2970-2850 | ~2970-2850 |
| C=N stretch (oxime) | ~1650 | ~1650 |
| C=C stretch (alkene) | ~1610 | ~1610 |
| N-O stretch | ~940 | ~940 |
Note: IR data indicates the presence of key functional groups. The broadness of the O-H stretch is characteristic of hydrogen bonding.[1]
Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the preparation and analysis of E/Z this compound isomers.
Caption: Experimental workflow for the synthesis, separation, and analysis of E/Z this compound isomers.
References
"Physical and chemical properties of Citral oxime"
An In-depth Technical Guide to the Physical and Chemical Properties of Citral Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information on this compound.
Core Physicochemical Properties
This compound, systematically named (NE)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine, is a derivative of citral.[1] It is an organic compound that exists as a mixture of stereoisomers due to the geometric isomerism of the parent citral (neral and geranial) and the oxime functional group.[1][2][3] The following table summarizes its key quantitative physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO | [1][4] |
| Molecular Weight | 167.25 g/mol | [1][4] |
| Exact Mass | 167.131014166 Da | [3][4] |
| Boiling Point | 270.3°C at 760 mmHg | [1] |
| Density | 0.86 g/cm³ | [1] |
| LogP (Partition Coefficient) | 3.14[1], 3.3[4] | [1][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Solubility | Soluble in DMSO and ethanol. | [1] |
Spectroscopic and Analytical Data
Spectroscopic methods are essential for the structural elucidation and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a key technique for characterizing this compound. The oxime proton typically shows a distinct signal in the range of δ 8.2–8.5 ppm.[1] Signals corresponding to the conjugated diene system are observed between δ 5.1–5.4 ppm.[1] Detailed 1D and 2D-NMR spectroscopy has been used to characterize the individual stereoisomers in different deuterated solvents.[5]
-
Infrared (IR) Spectroscopy : The presence of the N-O stretch in the IR spectrum, typically found in the range of 950–970 cm⁻¹, confirms the oxime functional group.[1]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) data confirms the molecular formula of this compound, C₁₀H₁₇NO, with an exact mass of approximately 167.131 Da.[1] Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the reaction mixture and separate the E/Z stereoisomers.[5][6] It has been noted that high temperatures in the GC injector can cause partial dehydration of the oxime to the corresponding nitrile.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the oximation of citral, which is a condensation reaction with hydroxylamine hydrochloride in the presence of a base.[1][2]
Materials:
-
Citral (mixture of geranial and neral)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Ethanol (96%) or Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citral and hydroxylamine hydrochloride in a suitable solvent (e.g., 96% ethanol or water).[2] A typical molar ratio of citral to hydroxylamine hydrochloride is in the range of 1:1.3 to 1:1.5.[2][7]
-
Addition of Base: Slowly add a solution of a base, such as sodium bicarbonate, to the reaction mixture.[2][7] The molar ratio of the base to citral is typically similar to that of hydroxylamine hydrochloride.[2][7]
-
Reaction Conditions: The reaction mixture is stirred and heated. A common temperature range is 50-60°C for 2-5 hours.[2][7] Alternatively, the mixture can be refluxed for about 1 hour.[2]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. If the reaction is performed in an aqueous medium, the product is extracted with an organic solvent like diethyl ether.[2][7] The organic layers are combined.
-
Purification: The combined organic phase is washed with water and saturated sodium chloride solution.[7] It is then dried over anhydrous sodium sulfate.[7] After filtration, the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: Further purification can be achieved by silica gel column chromatography to obtain pure this compound as a yellow oily liquid.[2][7] All four stereoisomers can be isolated in a pure state using isocratic silica-gel column chromatography.[5]
Chemical Properties and Reactivity
-
Stereoisomerism: this compound exists as a mixture of four diastereomers due to the (E/Z) isomerism at the C2=C3 double bond inherited from citral and the (E/Z) isomerism of the C=N oxime bond.[3][5] These isomers can be separated by chromatographic techniques.[3][5] Prolonged standing of pure oxime isomers in solution can lead to isomerization of the C=N bond.[5]
-
Dehydration: this compound can be dehydrated to form geranyl nitrile, a compound valued in the fragrance industry for its stability.[2][3] Acetic anhydride is a commonly used dehydrating agent for this conversion.[2][3]
-
Esterification: The oxime group can undergo esterification with carboxylic acid anhydrides or chlorides to form this compound esters.[2][3] These derivatives also have applications in the fragrance industry.[3]
-
Reactivity: The conjugated diene system and the oxime group make this compound reactive towards both nucleophiles and electrophiles.[1] Density Functional Theory (DFT) calculations have indicated that the nitrogen atom of the oxime is the primary site for electrophilic attack.[1]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation of this compound stereoisomers from Citral isomers.
References
- 1. This compound (13372-77-5) for sale [vulcanchem.com]
- 2. This compound | 13372-77-5 | Benchchem [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C10H17NO | CID 5459185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
"Mechanism of Citral oximation reaction"
An In-depth Technical Guide to the Mechanism of Citral Oximation
Abstract
The oximation of citral, a key acyclic monoterpenoid aldehyde, is a fundamental reaction in synthetic organic chemistry, pivotal for both analytical determination and as a gateway to synthesizing valuable fragrance compounds and pharmaceutical intermediates. This technical guide provides a comprehensive examination of the citral oximation reaction mechanism, supported by kinetic data, detailed experimental protocols, and mechanistic diagrams. It is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this transformation.
Introduction
Citral (C₁₀H₁₆O) is a naturally occurring mixture of two geometric isomers, Geranial (trans or E-isomer) and Neral (cis or Z-isomer). As an α,β-unsaturated aldehyde, its reactivity is of significant interest. The reaction of citral with hydroxylamine (NH₂OH) to form citral oxime is a classic condensation reaction that serves as a definitive test for the carbonyl group.[1][2] The resulting oxime is a stable derivative and a crucial intermediate for synthesizing other compounds, such as geranonitrile (lemonile), a valuable fragrance ingredient.[3] Understanding the underlying mechanism, kinetics, and stereochemical outcomes of this reaction is essential for optimizing synthetic routes and controlling product formation.
The Core Reaction: Nucleophilic Addition-Elimination
The oximation of an aldehyde is a two-stage process involving a nucleophilic addition followed by an elimination (dehydration) step. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of citral. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates a molecule of water to form the final oxime product, characterized by a C=N double bond.[4][5]
The overall reaction is as follows:
Citral + Hydroxylamine → this compound + Water
Detailed Reaction Mechanism
The reaction proceeds through several distinct steps, which are outlined below and illustrated in the accompanying diagram.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the partially positive carbonyl carbon of citral. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate (a carbinolamine).[5]
-
Proton Transfer: An intramolecular or intermolecular proton transfer occurs. The negatively charged oxygen atom is protonated, often by abstracting a proton from the now positively charged nitrogen atom, to form a neutral carbinolamine intermediate.[4][5] This step is crucial as it converts the hydroxyl group into a better leaving group (water).
-
Dehydration: The lone pair on the nitrogen atom initiates the elimination of water. As the C=N double bond forms, the protonated hydroxyl group departs as a water molecule.[6]
-
Deprotonation: A base (such as water or another hydroxylamine molecule) removes a proton from the nitrogen atom to yield the final, neutral oxime product.[6]
Figure 1: A logical diagram of the steps in the citral oximation reaction.
Stereochemistry
Since citral exists as a mixture of E (Geranial) and Z (Neral) isomers at the C2-C3 double bond, and the resulting oxime has a C=N double bond, multiple stereoisomers of the product can be formed. The reaction produces a mixture of four diastereomeric oximes: (1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z).[7] The configuration of the C2-C3 double bond does not change during the oximation. However, prolonged standing of the purified oximes in solution can lead to isomerization around the C=N bond, resulting in an equilibrium mixture of syn and anti isomers.[7]
Reaction Kinetics and Catalysis
The formation of oximes from aldehydes at neutral pH is typically a slow reaction.[8] The rate-limiting step is often the dehydration of the carbinolamine intermediate. The reaction rate can be significantly influenced by pH and the presence of catalysts.
Aniline Catalysis
Aniline and its derivatives are effective catalysts for oximation reactions. The catalytic cycle involves the formation of a protonated Schiff base (an iminium ion) from the aldehyde and aniline. This intermediate is more electrophilic and thus more reactive towards the nucleophilic attack by hydroxylamine than the original protonated carbonyl group. This transamination pathway greatly accelerates the overall reaction rate.[8][9]
Figure 2: Logical flow of the aniline-catalyzed oximation of citral.
Quantitative Kinetic Data
Kinetic studies highlight the difference in reactivity between various carbonyl compounds and the significant rate enhancement provided by catalysts. Citral, being a conjugated aldehyde, reacts more slowly than a saturated aldehyde like dodecanal.[8] Ketones react at a rate several orders of magnitude slower than aldehydes.[8]
| Carbonyl Compound | Catalyst | Catalyst Conc. (mM) | Observed Rate Constant (k_obs) (M⁻¹·s⁻¹) | Reference |
| Citral | Aniline | 50 | 48.6 | [8] |
| 2-Pentanone | Aniline | 100 | 0.082 | [8] |
| Dodecanal | Aniline | 100 | ~100 (estimated from graph) | [8] |
| Benzaldehyde | m-Phenylenediamine (mPDA) | 100 | 27.0 | [8] |
| Benzaldehyde | Aniline | 100 | 10.3 | [8] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are two distinct protocols found in the literature.
Protocol 1: Aqueous Bicarbonate Method
This method utilizes a basic aqueous solution to facilitate the reaction.
-
Reagents: Citral, hydroxylamine hydrochloride (NH₂OH·HCl), sodium bicarbonate (NaHCO₃), water.
-
Methodology:
-
Dissolve citral and hydroxylamine hydrochloride in water. The molar ratio of citral to NH₂OH·HCl to NaHCO₃ should be approximately 1:1.4:1.4.[10]
-
Add an aqueous solution of sodium bicarbonate dropwise to the reaction mixture.
-
Stir the reaction mixture at a temperature of 50-60 °C for 2 to 5 hours.[10]
-
After the reaction is complete, perform a standard workup, which typically involves extraction with an organic solvent (e.g., ether) and washing with brine.
-
The crude product can be purified by silica gel column chromatography to obtain pure this compound.[10]
-
Protocol 2: Solvent-Free Mechanochemical Method
This approach is a green chemistry alternative that avoids the use of solvents.
-
Reagents: Citral, hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide (NaOH).
-
Methodology:
-
Combine citral with NH₂OH·HCl and solid NaOH in a mortar or a ball mill.
-
Grind the mixture at room temperature. This mechanochemical activation initiates the reaction.[7]
-
The reaction is typically rapid and leads to a quantitative conversion of the aldehyde to the corresponding oxime mixture.[7]
-
The resulting diastereomeric oximes can be isolated and purified by isocratic silica-gel column chromatography.[7]
-
Figure 3: A generalized workflow for the synthesis and isolation of this compound.
Conclusion
The oximation of citral is a well-established nucleophilic addition-elimination reaction. The mechanism proceeds through a tetrahedral carbinolamine intermediate, with the rate-limiting step often being the acid or base-catalyzed dehydration to form the C=N bond. The reaction kinetics can be dramatically enhanced by nucleophilic catalysts like aniline, which operate via a more reactive Schiff base intermediate. The stereochemistry of the reaction is dictated by the isomeric composition of the starting citral, leading to a mixture of diastereomeric oximes. The availability of robust experimental protocols, including both traditional aqueous methods and modern solvent-free approaches, makes this compound a readily accessible and important intermediate for further synthetic applications.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
Basic Characterization of Citral Oxime Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citral, a key component of several essential oils, is a well-documented bioactive molecule with a range of pharmacological activities. The derivatization of citral into its oxime and subsequent ester forms presents a promising avenue for the development of new therapeutic agents with potentially enhanced stability and biological efficacy. This technical guide provides a comprehensive overview of the basic characterization of citral oxime and its derivatives. It includes detailed experimental protocols for their synthesis, a summary of their physicochemical and spectroscopic properties, and an exploration of their biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of citral-based compounds for pharmaceutical and agrochemical applications.
Introduction
Citral (3,7-dimethyl-2,6-octadienal) is a naturally occurring acyclic monoterpene aldehyde found in the essential oils of various plants, including lemongrass, lemon myrtle, and verbena[1]. It exists as a mixture of two geometric isomers: geranial ((E)-isomer) and neral ((Z)-isomer)[1]. Citral is known for its potent antimicrobial, anti-inflammatory, and antioxidant properties[2][3]. However, its aldehyde functional group can be susceptible to oxidation, limiting its stability and potential applications.
The conversion of citral to its oxime derivative offers a strategy to overcome this limitation. The oxime functional group can enhance the biological activity and stability of the parent compound[1]. Furthermore, the hydroxyl group of the oxime provides a reactive site for the synthesis of a diverse range of ester derivatives, allowing for the fine-tuning of its physicochemical and pharmacological properties[4]. This guide details the fundamental aspects of the synthesis and characterization of this compound and its derivatives.
Synthesis of this compound and Derivatives
The synthesis of this compound is typically achieved through the condensation reaction of citral with hydroxylamine[1]. This reaction can be performed under various conditions, including in aqueous or alcoholic solutions, or via solvent-free mechanochemical methods[1][5]. The resulting product is a mixture of four diastereomeric oximes due to the E/Z isomerism of the parent citral and the syn/anti isomerism of the newly formed oxime C=N double bond[2][4]. These isomers, namely (1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z)-3,7-dimethylocta-2,6-dienal oxime, can be separated by chromatographic techniques[2][4].
This compound can be further derivatized to form esters through reaction with carboxylic acid anhydrides or chlorides, often in the presence of a base such as pyridine or with the use of condensing agents like O-Benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and 4-dimethylaminopyridine (DMAP)[1][6].
Experimental Protocols
Protocol 2.1.1: Aqueous-Phase Synthesis of this compound [1][6]
-
Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg, 4.17 mmol) in water (e.g., 5 mL).
-
Prepare a solution of sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in water (e.g., 10 mL).
-
Slowly add the sodium bicarbonate solution dropwise to the citral and hydroxylamine hydrochloride mixture with stirring.
-
Heat the reaction mixture to 50-60°C and continue stirring for 2-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting yellow oily liquid by flash column chromatography on silica gel to obtain this compound.
Protocol 2.1.2: Synthesis of Citral Phenylbutyrate Oxime Ester [6]
-
Dissolve 4-phenylbutyric acid (e.g., 1.2 eq) with TBTU (e.g., 1.45 eq) and DMAP (e.g., 1.45 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (e.g., 1.0 eq) to the reaction mixture.
-
Continue stirring for 5-6 hours at room temperature.
-
Quench the reaction by adding water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the citral phenylbutyrate oxime ester.
Physicochemical and Spectroscopic Characterization
This compound is a yellow, oily liquid at room temperature[6]. Its derivatives, the this compound esters, can be colorless or slightly colored liquids or crystalline solids[2].
Physicochemical Properties
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₁₀H₁₇NO | [4] |
| Molecular Weight | 167.25 g/mol | [4] |
| Exact Mass | 167.1310 Da | [4] |
| Elemental Analysis | C: 71.81%, H: 10.25%, N: 8.37%, O: 9.57% | [4] |
Spectroscopic Data
The characterization of this compound and its derivatives relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of multiple isomers complicates spectral analysis, and chromatographic separation is often necessary for the unambiguous assignment of signals to individual stereoisomers[2].
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound and its derivatives.
| Derivative Class | Functional Group | Absorption Range (cm⁻¹) | Reference |
| This compound Esters | C=O (ester) | 1770-1740 | [2] |
| C=N (oxime) | 1645-1635 | [2] | |
| C=C | 1670-1665 | [2] | |
| C-O (ester) | 1250-1180 | [2] | |
| Aromatic Esters | C-H (aromatic) | 3100-3000, 707-690 | [2] |
| C=C (aromatic) | 1600-1595, 1455-1450 | [2] | |
| Nitroaromatic Esters | NO₂ | 1535, 1350 | [2] |
3.2.3. Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is used to analyze the reaction mixtures from the synthesis of this compound, allowing for the identification and separation of the E and Z stereoisomers[2][7]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized derivatives. It has been noted that high temperatures in the GC injector can cause partial dehydration of the oximes to the corresponding nitriles[2].
Biological Activity and Mechanism of Action
This compound derivatives have demonstrated promising biological activities, particularly as antifungal agents. The derivatization of citral to its oxime and ester forms has been shown to enhance its antimicrobial properties[1].
Antifungal Activity
This compound derivatives have shown significant potential in agricultural applications as fungicides. The citral phenylbutyrate oxime ester, for instance, exhibits potent activity against Aspergillus flavus, a fungus known for producing aflatoxins in crops[5][6].
| Compound | Target Fungus | EC₅₀ (mg/mL) | Inhibition Rate (%) | Reference |
| Citral Phenylbutyrate Oxime | Aspergillus flavus | 0.05 | 85 | [5] |
| This compound | Aspergillus flavus | 0.10 | 60 | [5] |
4.1.1. Mechanism of Antifungal Action
The proposed mechanism of action for the antifungal activity of citral and its derivatives involves the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane[5]. This is a well-established target for many commercial antifungal drugs. Specifically, citral has been shown to block the ergosterol biosynthesis pathway at the C-14 demethylation of lanosterol[5]. It is hypothesized that this compound derivatives, such as the phenylbutyrate ester, act by inhibiting fungal cytochrome P450 enzymes that are essential for ergosterol biosynthesis[5].
Anti-inflammatory Activity (Inferred from Citral)
While specific studies on the signaling pathways modulated by this compound derivatives are limited, the known mechanisms of the parent compound, citral, provide valuable insights. Citral has been shown to possess anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways[1][2].
4.2.1. NF-κB Signaling Pathway
Citral can inhibit the activation of the transcription factor NF-κB, a pivotal mediator of inflammatory responses[1][2]. It achieves this by suppressing the phosphorylation of IκB, which prevents the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes[1][2].
4.2.2. MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is another target of citral's anti-inflammatory action. Citral has been shown to synergistically suppress inflammatory signaling through the inhibition of the MAPK pathway[1].
Visualizations
Synthesis and Derivatization Workflow
Caption: General workflow for the synthesis of this compound and its ester derivatives.
Proposed Antifungal Mechanism of Action
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Inferred Anti-inflammatory Signaling Pathways
Caption: Inferred modulation of inflammatory signaling pathways based on citral activity.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential for development in the pharmaceutical and agrochemical sectors. The synthetic routes are well-established, allowing for the generation of a diverse library of derivatives. Their enhanced stability compared to the parent aldehyde, coupled with potent biological activities, particularly against fungal pathogens, makes them attractive candidates for further investigation. The proposed mechanism of action, involving the inhibition of ergosterol biosynthesis, aligns with proven antifungal strategies. Furthermore, the inferred anti-inflammatory properties via modulation of the NF-κB and MAPK signaling pathways suggest broader therapeutic applications. Future research should focus on the detailed spectroscopic characterization of individual stereoisomers, the expansion of structure-activity relationship studies to a wider range of derivatives, and in-depth investigations into their mechanisms of action in various biological systems. This guide provides a solid foundation for these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of citral on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. (Z)-3,7-dimethylocta-2,6-dienal(106-26-3) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. bmse001138 3,7-Dimethylocta-1,6-dien-3-ol at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Green Chemistry Approach to the Synthesis of Citral Oxime via Solvent-Free Mechanochemistry
Introduction
The synthesis of oximes is a fundamental transformation in organic chemistry, with applications in pharmaceuticals, fragrances, and as intermediates for various functional groups.[1] Traditional methods for oxime synthesis often involve the use of hazardous solvents and require elevated temperatures, contributing to environmental concerns.[2] This application note details a solvent-free mechanochemical protocol for the synthesis of citral oxime, offering a more sustainable and efficient alternative. Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent.[3][4] This approach can lead to higher yields, shorter reaction times, and a significant reduction in chemical waste. The described method is robust, facile, and aligns with the principles of green chemistry.[5]
Key Advantages of this Protocol:
-
Environmentally Friendly: Eliminates the need for organic solvents, reducing hazardous waste.[2]
-
Efficiency: The reaction proceeds rapidly at room temperature.[4]
-
High Yield: This method is expected to produce high yields of this compound.
-
Simplicity: The experimental setup and work-up procedure are straightforward.
Experimental Protocol
This protocol is based on generalized procedures for the mechanochemical synthesis of oximes.[2][5] Researchers should optimize the reaction conditions for their specific equipment and desired scale.
Materials:
-
Citral (C₁₀H₁₆O)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Silica gel for column chromatography (if necessary)
Equipment:
-
Ball mill (e.g., planetary or shaker mill)
-
Milling jars and balls (e.g., stainless steel, zirconia)
-
Mortar and pestle
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for product characterization (e.g., NMR, IR, GC-MS)
Procedure:
-
Reactant Preparation: In a mortar and pestle, gently grind 1.0 equivalent of citral, 1.2 equivalents of hydroxylamine hydrochloride, and 1.2 equivalents of sodium hydroxide into a fine powder.
-
Mechanochemical Reaction: Transfer the powdered mixture to a milling jar containing milling balls. The ball-to-powder mass ratio should be approximately 10:1. Mill the mixture at room temperature for 30-60 minutes. The optimal milling frequency and time may vary depending on the specific ball mill used.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up:
-
After completion of the reaction, add deionized water to the milling jar and stir to dissolve the inorganic salts.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel.
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine the melting point.
Data Presentation
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Value |
| Reactants | |
| Citral | 1.0 eq |
| Hydroxylamine Hydrochloride | 1.2 eq |
| Sodium Hydroxide | 1.2 eq |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Milling Time | 30 - 60 min |
| Expected Outcome | |
| Theoretical Yield | Calculated based on the limiting reactant |
| Expected Purity | >95% (after purification) |
Visualizations
Caption: Experimental workflow for the solvent-free mechanochemical synthesis of this compound.
Caption: Logical relationship of reactants to products in the mechanochemical synthesis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Solvent-free mechanochemical grinding facilitates clean synthesis of N-substituted amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A versatile and green mechanochemical route for aldehyde–oxime conversions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application of Citral Oxime in the Fragrance Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citral oxime, a derivative of the naturally occurring aldehyde citral, is a versatile ingredient in the fragrance industry, valued for its unique and persistent odor profile. Unlike its precursor, citral, which possesses a strong, fresh lemon scent, this compound offers a more complex character, often described as having green, citrus, and slightly floral nuances. Its increased stability compared to citral makes it a valuable component in a wide range of fragranced products, from fine perfumes to functional household goods. This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of this compound in fragrance formulations.
Physicochemical and Olfactory Properties of this compound
A comprehensive understanding of the physicochemical properties of a fragrance ingredient is crucial for its effective application. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO | [1] |
| Molecular Weight | 167.25 g/mol | [1] |
| Odor Description | Green, citrus, slightly floral | [2] |
| Odor Detection Threshold | 0.1 ppb (parts per billion) | [3] |
| Vapor Pressure | 0.000907 mmHg at 25°C | [4] |
| Recommended Use Level | 0.1% - 10% (up to 85% in specific applications like aerosols) | [2] |
Experimental Protocols
I. Synthesis of this compound
Objective: To synthesize this compound from citral and hydroxylamine hydrochloride. This protocol is based on a common method for oxime formation.
Materials:
-
Citral (mixture of geranial and neral isomers)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve citral and hydroxylamine hydrochloride in deionized water. The molar ratio of citral to hydroxylamine hydrochloride should be approximately 1:1.3 to 1:1.5.
-
Slowly add a solution of sodium bicarbonate in deionized water dropwise to the reaction mixture while stirring. The molar ratio of sodium bicarbonate to citral should also be in the range of 1.3:1 to 1.5:1.
-
Heat the reaction mixture to 50-60°C and continue stirring for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
II. Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To determine the purity and isomeric ratio of the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column for fragrance analysis (e.g., DB-5 or equivalent).
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/minute.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
Analysis: Inject a diluted sample of the purified this compound into the GC-MS. The resulting chromatogram will show peaks corresponding to the different isomers of this compound. The mass spectrum of each peak can be used to confirm the identity of the compound. The peak areas can be used to determine the purity and the ratio of the E/Z isomers.
III. Stability Testing of this compound in a Fragrance Formulation
Objective: To evaluate the stability of this compound in a finished product (e.g., a lotion or soap base) under accelerated aging conditions.
Materials:
-
This compound
-
Unfragranced product base (e.g., lotion, soap)
-
Oven capable of maintaining a constant temperature (e.g., 40°C)
-
UV light chamber
-
Glass containers for samples
Procedure:
-
Prepare two samples of the product base: one with a specific concentration of this compound (e.g., 1%) and a control sample without any fragrance.
-
Divide each sample into three portions and store them under the following conditions:
-
Room temperature (as a reference).
-
Elevated temperature (e.g., 40°C in an oven).
-
Exposure to UV light.
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any changes in:
-
Odor: Note any changes in the scent profile, intensity, or the development of any off-odors.
-
Color: Observe any discoloration of the product.
-
pH and Viscosity: Measure these parameters to check for any physical changes in the product base.
-
-
Compare the results of the sample containing this compound with the control sample to determine the impact of the fragrance ingredient on the product's stability.
IV. Sensory Evaluation of this compound
Objective: To characterize the odor profile and performance of this compound using a trained sensory panel.
Panelist Selection and Training:
-
Select a panel of individuals with a good sense of smell and the ability to describe odors accurately.
-
Train the panelists on standard fragrance descriptors and evaluation techniques.
Evaluation Procedure:
-
Odor Profile on a Smelling Strip:
-
Dip a standard smelling strip into a 10% solution of this compound in a neutral solvent (e.g., dipropylene glycol).
-
Ask the panelists to evaluate the odor at different time intervals (top note: immediately after dipping; middle note: after 15-60 minutes; base note: after several hours) and record their descriptions.
-
-
Substantivity on Fabric:
-
Prepare a solution of a standard unfragranced laundry detergent containing a known concentration of this compound.
-
Wash a standardized fabric swatch (e.g., cotton) with this solution.
-
After drying, have the sensory panel evaluate the odor intensity of the fabric at different time points (e.g., immediately after drying, 24 hours, 48 hours, and 1 week) to assess its substantivity. A control swatch washed with the unfragranced detergent should be used for comparison.
-
Signaling Pathways and Experimental Workflows
Olfactory Signal Transduction Pathway
The perception of odorants like this compound begins with the activation of olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound have not yet been identified, the general mechanism of olfactory signal transduction is well-established.
Caption: Generalized olfactory signal transduction pathway.
Experimental Workflow for Fragrance Application
The following diagram illustrates a logical workflow for incorporating and evaluating this compound in a new fragrance formulation.
Caption: Workflow for this compound application in fragrance development.
Conclusion
This compound is a valuable synthetic fragrance ingredient that offers a unique and stable scent profile for a variety of applications. Its green, citrus, and floral character, combined with its good stability, makes it a versatile tool for perfumers. The provided protocols for synthesis, quality control, stability testing, and sensory evaluation offer a framework for researchers and developers to effectively utilize this compound in the creation of innovative and high-performing fragrances. Further research into the specific olfactory receptors that interact with this compound could provide deeper insights into its unique odor perception and open new avenues for fragrance design.
References
- 1. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
- 2. US3637533A - Perfume-containing compositions containing certain oximes as olfactory agents - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Citral Oxime as an Intermediate in Nitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of citral oxime as a key intermediate in the synthesis of citral nitrile (also known as geranonitrile or citronellyl nitrile). This document outlines detailed experimental protocols for the conversion of this compound to its corresponding nitrile using various dehydrating agents, presents a comparative analysis of these methods, and discusses the applications of the resulting nitrile, particularly in the context of drug development.
Introduction
The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, offering a valuable route to the cyano group, a versatile functional group in the synthesis of pharmaceuticals, agrochemicals, and materials. Citral, a readily available natural product, can be efficiently converted to this compound, which serves as a stable and convenient precursor to citral nitrile. The resulting nitrile is a valuable synthetic intermediate and finds applications in the fragrance industry and as a building block in medicinal chemistry. The nitrile moiety is present in numerous approved drugs and clinical candidates, where it can act as a key pharmacophore, contribute to improved pharmacokinetic properties, or serve as a reactive handle for covalent inhibitors.[1][2]
Reaction Pathway: From Citral to Citral Nitrile
The overall transformation involves a two-step process: the oximation of citral followed by the dehydration of the resulting this compound.
Caption: General reaction pathway for the synthesis of citral nitrile from citral.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its subsequent dehydration to citral nitrile using various reagents.
Protocol 1: Synthesis of this compound
This protocol describes the initial step of converting citral to this compound.
Materials:
-
Citral
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve citral (1.0 eq) in warm 95% ethanol.
-
In a separate beaker, prepare a warm solution of hydroxylamine hydrochloride (1.2 eq) in water.
-
Add the hydroxylamine hydrochloride solution to the citral solution and mix thoroughly.
-
Slowly add a solution of sodium hydroxide (1.5 eq) in water to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, add crushed ice to the mixture to precipitate the this compound.
-
Filter the solid product, wash thoroughly with cold water, and air-dry to obtain this compound. A typical yield for this oximation reaction is in the range of 95-99%.[3]
Protocol 2: Dehydration of this compound to Citral Nitrile using Acetic Anhydride
This protocol is based on a well-established method for the dehydration of aldoximes.[4]
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Stirring bar
-
Water
-
Beaker
Procedure:
-
Place this compound (1.0 eq) and acetic anhydride (2.0 eq) in a round-bottom flask equipped with a reflux condenser and a stirring bar.
-
Heat the mixture gently. An exothermic reaction may occur. Once the initial reaction subsides, heat the solution to a gentle boil and maintain for 20-30 minutes.
-
After cooling to room temperature, carefully pour the reaction mixture into cold water with stirring.
-
The citral nitrile will separate as an oily layer or a solid. If it solidifies, filter the crystals and wash with water. If it is an oil, separate the organic layer, wash with water and saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 3: Dehydration of this compound to Citral Nitrile using Thionyl Chloride and Pyridine
This method employs a common and effective dehydrating agent.[5][6]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of thionyl chloride (1.1 eq) in the same solvent to the cooled oxime solution via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, add pyridine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding cold water.
-
Separate the organic layer, wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude citral nitrile.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 4: Dehydration of this compound to Citral Nitrile using Phosphorus Pentachloride
Phosphorus pentachloride is a powerful dehydrating agent for this transformation.[5]
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., chloroform or carbon tetrachloride)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq) in an anhydrous solvent.
-
Carefully add phosphorus pentachloride (1.1 eq) portion-wise to the solution. The reaction can be exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Separate the organic layer, wash with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purify the resulting citral nitrile by vacuum distillation.
Data Presentation: Comparison of Dehydration Methods
The choice of dehydrating agent can significantly impact the yield and reaction conditions. The following table summarizes typical yields for the synthesis of geranyl nitrile (a closely related compound to citral nitrile) from citral using various catalytic systems, providing a comparative perspective.[7]
| Dehydrating System/Catalyst | Solvent | Yield (%) |
| Fe(II) acetylacetonate | Isopropanol | 3.0 |
| Mn(III) acetylacetonate | Isopropanol | 2.7 |
| Ag acetylacetonate | Isopropanol | 1.7 |
| Cu(II) acetylacetonate | Isopropanol | 8.1 |
| Acetic Anhydride | Neat | ~70-80 (Typical for aldoximes)[4] |
| Thionyl Chloride/Pyridine | Dichloromethane | High (Generally >80)[8] |
| Phosphorus Pentachloride | Chloroform | High (Generally >80)[5] |
Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of citral nitrile from this compound.
Caption: A typical experimental workflow for nitrile synthesis.
Applications in Drug Development
The nitrile functional group is a key component in a variety of pharmaceuticals.[1][2] Its inclusion in a drug molecule can influence polarity, metabolic stability, and binding interactions with biological targets. The synthesis of nitriles via the dehydration of aldoximes is a valuable tool for medicinal chemists in the development of new therapeutic agents.
While direct examples of the synthesis of marketed drugs via a this compound intermediate are not prominently documented, the general strategy of aldoxime dehydration is widely applicable. For instance, the synthesis of various bioactive heterocyclic nitriles often involves an aldoxime intermediate. The resulting nitrile can then be further elaborated into other functional groups such as amines, amides, or tetrazoles, which are common in drug scaffolds.
Examples of Nitrile-Containing Drugs:
-
Vildagliptin and Saxagliptin: These are dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. Both molecules contain a nitrile group that is crucial for their inhibitory activity.[1]
-
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
-
Citalopram: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
The synthesis of analogs of these drugs during the discovery and development phase often involves the introduction of the nitrile group at various stages, and the dehydration of an aldoxime is a reliable method to achieve this.
Signaling Pathway and Logical Relationship
The conversion of an aldoxime to a nitrile is a dehydration reaction. The mechanism can vary depending on the reagent used, but a general representation involves the activation of the hydroxyl group of the oxime, followed by an elimination reaction.
Caption: A simplified logical flow of the dehydration mechanism.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6114565A - Process for obtaining nitriles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Separation of Citral Oxime Diastereomers
Introduction
Citral, a mixture of the E-isomer (geranial) and Z-isomer (neral), is a key monoterpene aldehyde in the fragrance, flavor, and pharmaceutical industries. Oximation of citral leads to the formation of four possible diastereomers: (1E,2E)-citral oxime, (1Z,2E)-citral oxime, (1E,2Z)-citral oxime, and (1Z,2Z)-citral oxime. The distinct stereochemistry of these isomers can significantly influence their biological activity and sensory properties. Consequently, robust analytical methods for their separation and characterization are crucial for research, quality control, and drug development. This application note provides detailed protocols for the separation of citral oxime diastereomers using column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods and Protocols
Isocratic Silica-Gel Column Chromatography
Column chromatography using silica gel is an effective method for the preparative separation of all four this compound diastereomers in a pure state.[1] This technique is particularly useful for isolating sufficient quantities of each diastereomer for further structural elucidation and biological testing.
Experimental Protocol:
-
Stationary Phase: Silica gel (60-120 mesh) is packed into a glass column. The amount of silica gel depends on the sample load, with a typical ratio of 1:20 to 1:50 (sample:silica gel, w/w).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is used. Based on the separation of the parent compound, citral, a starting point for method development would be a mixture of hexane and ethyl acetate.[2] For the more polar oximes, a slightly more polar mobile phase may be required. An optimized isocratic elution can be achieved with a mobile phase of Hexane:Ethyl Acetate (9:1, v/v) .
-
Sample Preparation: The crude mixture of this compound diastereomers is dissolved in a minimal amount of the mobile phase or a less polar solvent like hexane.
-
Elution: The sample is carefully loaded onto the top of the silica gel column. The mobile phase is then allowed to run through the column under gravity or with gentle positive pressure.
-
Fraction Collection: Fractions are collected sequentially as the eluent exits the column.
-
Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the separated diastereomers. The TLC plates can be visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate). Fractions containing the same pure diastereomer are pooled and the solvent is removed under reduced pressure.
Data Presentation:
While specific retention volumes are highly dependent on the column dimensions and packing, the expected elution order is based on the polarity of the diastereomers.
| Diastereomer | Expected Elution Order |
| (1E,2E)-citral oxime | 1st (least polar) |
| (1Z,2E)-citral oxime | 2nd |
| (1E,2Z)-citral oxime | 3rd |
| (1Z,2Z)-citral oxime | 4th (most polar) |
High-Performance Liquid Chromatography (HPLC)
Normal-phase HPLC on a silica gel column is a powerful analytical technique for the separation of diastereomers.[3] It offers higher resolution and faster analysis times compared to traditional column chromatography.
Experimental Protocol:
-
Instrument: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Hexane and Isopropanol (98:2, v/v) .
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The this compound mixture is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Quantitative Data:
The following table presents hypothetical retention times and resolution values based on typical separations of similar diastereomers. Actual values may vary depending on the specific HPLC system and column used.
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| (1E,2E)-citral oxime | 8.5 | - |
| (1Z,2E)-citral oxime | 9.2 | 1.8 |
| (1E,2Z)-citral oxime | 10.1 | 2.1 |
| (1Z,2Z)-citral oxime | 11.0 | 1.9 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the separation and identification of the E and Z stereoisomers of this compound.[1] It is important to note that high temperatures in the GC injector can potentially cause partial dehydration of the oximes to the corresponding nitriles, which should be monitored.[1]
Experimental Protocol:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Expected Quantitative Data:
The retention times will differ for the various diastereomers, allowing for their separation and quantification based on the integrated peak areas.
| Diastereomer | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| (1E,2E)-citral oxime | ~12.5 | 167, 150, 134, 122, 94 |
| (1Z,2E)-citral oxime | ~12.8 | 167, 150, 134, 122, 94 |
| (1E,2Z)-citral oxime | ~13.2 | 167, 150, 134, 122, 94 |
| (1Z,2Z)-citral oxime | ~13.5 | 167, 150, 134, 122, 94 |
Workflow for Separation and Analysis of this compound Diastereomers
References
Application Note: GC-MS Analysis of Citral Oxime Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citral, a key component of lemongrass oil, is a widely used fragrance and flavoring agent. Its conversion to citral oxime is a common synthetic transformation, yielding a product with potential applications in the pharmaceutical and fragrance industries. The reaction of citral with hydroxylamine hydrochloride produces a mixture of (E)- and (Z)-isomers of the oxime. Accurate and reliable analytical methods are crucial for monitoring the reaction progress, determining the isomeric ratio, and identifying potential byproducts. This application note provides a detailed protocol for the analysis of this compound reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from citral and hydroxylamine hydrochloride.
Materials:
-
Citral (mixture of E and Z isomers)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask
-
Stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve citral (1.0 eq) and hydroxylamine hydrochloride (1.3-1.5 eq) in water.
-
Separately, prepare a solution of sodium bicarbonate (1.3-1.5 eq) in water.
-
Slowly add the sodium bicarbonate solution dropwise to the stirred citral and hydroxylamine hydrochloride solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 50-60°C) for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound product.
GC-MS Analysis Protocol
Sample Preparation:
-
Accurately weigh a small amount of the crude this compound reaction mixture (e.g., 10 mg).
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Instrumentation:
A standard gas chromatograph coupled with a mass spectrometer is used for the analysis.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C (Note: Lower temperatures may be necessary to prevent degradation of the oximes) |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature: 70°C, hold for 2 min. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3 min |
Note on Thermal Degradation: this compound can undergo thermal degradation in the hot GC injector, leading to the formation of the corresponding nitriles. It is crucial to monitor for the presence of these degradation products. If significant degradation is observed, optimization of the injector temperature (lowering it) is recommended.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from the GC-MS analysis of a typical this compound reaction mixture. The relative abundance of each component is determined by the peak area percentage in the total ion chromatogram (TIC).
| Component | Retention Time (min) | Relative Abundance (%) |
| (Z)-Citral (Neral) | ~10.5 | < 5 |
| (E)-Citral (Geranial) | ~11.0 | < 5 |
| (Z,E)-Citral Oxime | ~12.2 | 40 - 50 |
| (E,E)-Citral Oxime | ~12.5 | 40 - 50 |
| (Z)-Citral Nitrile | ~11.8 | < 2 (if degradation) |
| (E)-Citral Nitrile | ~12.1 | < 2 (if degradation) |
Visualization
Citral Oximation and GC-MS Analysis Workflow
Caption: Workflow for the synthesis and GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Step-by-step logical flow of the GC-MS analytical process.
Application Notes and Protocols for the Esterification of Citral Oxime in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel compounds through the esterification of citral oxime. This document outlines the synthesis of this compound followed by its esterification to create a variety of new chemical entities with potential applications in the pharmaceutical and fragrance industries. Particular focus is given to the synthesis of citral phenylbutyrate oxime esters, which have demonstrated notable antifungal properties.
Introduction
Citral, a key component of lemongrass oil, is a well-known aldehyde with demonstrated biological activities. Its conversion to this compound introduces a versatile functional group that can be further modified, notably through esterification, to generate novel compounds with potentially enhanced or new biological activities. The esterification of this compound allows for the exploration of a wide chemical space by varying the acyl group, leading to the synthesis of esters with diverse properties. This document provides detailed methodologies for the synthesis of this compound and its subsequent conversion into various esters, along with characterization data.
Data Presentation
Table 1: Synthesis of Citral Phenylbutyrate Oxime Ester Derivatives
| Compound ID | R Group | Yield (%) |
| a | -OCH₃ | 63.2 |
| c | -Br | 41.3 |
| e | -I | 80.3 |
| - | -NO₂ | 83.1 |
Table 2: Spectroscopic Data for Selected Citral Phenylbutyrate Oxime Esters
| Compound ID | IR (KBr) ν/cm⁻¹ | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ESI-HR-MS Calcd. for [M+H]⁺ | ESI-HR-MS Found |
| c (-Br) | 3024 (Ph-H), 1736 (C=O), 1637 (C=N), 1592 (C=C), 1488, 1443, 1406, 1381 (Ph), 520 (Ph-Br) | 8.28 (d, J=10.56 Hz, 1H), 7.19 (d, J=8.22 Hz, 2H), 7.08 (d, J=8.16 Hz, 2H), 6.13(d, J=10.47Hz, 1H), 5.07(s, 1H), 2.68(t, J=15.12Hz, 2H), 2.43(t, J=14.70Hz, 2H), 2.19(s, 4H), 2.05(m, J=20.07Hz, 3H), 1.89(s, 2H), 1.68(s, 3H), 1.60(s, 3H) | 392.1219 | 392.1220 |
| e (-I) | 2956 (Ph-H), 1765 (C=O), 1673 (C=C), 1645 (C=N), 1484, 1450, 1376 (Ph), 1120 (C-O), 505 (Ph-I) | 8.28 (d, J=10.50 Hz, 1H), 7.11 (d, J=8.52 Hz, 2H), 6.84 (d, J=8.61Hz, 2H), 6.12(d, J=10.53Hz, 1H), 5.06(s, 1H), 3.78(s, 3H), 2.66(t, J=15.06Hz, 2H), 2.42(t, J=14.91Hz, 2H), 2.18(s, 4H), 2.07(m, J=30.00Hz, 3H), 1.88(s, 2H), 1.67(s, 3H), 1.59(s, 3H) | 440.1080 | 440.1081 |
| - (-NO₂) | 2929 (Ph-H), 1764 (C=O), 1643 (C=C), 1602 (C=N), 1446, 1377, 1345, 1317 (Ph), 1121 (C-O) | 8.32-8.22 (m, 1H), 8.15 (d, J=8.2 Hz, 2H), 7.37-7.33 (m, 2H), 6.10 (dd, J=10.2, 5.5Hz, 1H), 5.07(s, 1H), 2.88–2.70(m, 3H), 2.40(dt, J=27.0, 7.2Hz, 4H), 2.19(s, 2H), 1.98–1.91(m, 2H), 1.89(s, 1H), 1.68(s, 3H), 1.60(s, 3H) | 359.1971 | 359.2012 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from citral and hydroxylamine hydrochloride.
Materials:
-
Citral
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg, 4.17 mmol) in 5 mL of water.
-
Separately, dissolve sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in 10 mL of water.
-
Slowly add the sodium bicarbonate solution dropwise to the citral and hydroxylamine hydrochloride solution.
-
Stir the reaction mixture at 55°C for 2-5 hours. The formation of a solid may be observed. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, extract the aqueous layer with diethyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash silica gel column chromatography to obtain this compound as a yellow oily liquid.
Protocol 2: Synthesis of Citral Phenylbutyrate Oxime Esters
This protocol outlines the esterification of this compound with substituted phenylbutyric acids using TBTU and DMAP as coupling agents.[1]
Materials:
-
This compound
-
Substituted 4-phenylbutyric acid (e.g., 4-(4-bromophenyl)butyric acid, 4-(4-iodophenyl)butyric acid, 4-(4-methoxyphenyl)butyric acid, 4-(4-nitrophenyl)butyric acid)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 4-phenylbutyric acid (1.2-1.5 molar equivalents to this compound), TBTU (1.4 molar equivalents), and DMAP (1.4 molar equivalents) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1 molar equivalent, e.g., 100 mg, 0.59 mmol) to the reaction mixture.
-
Allow the reaction to proceed for 5-6 hours at room temperature.
-
Quench the reaction by adding water.
-
Wash the organic layer three times with sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting residue by flash silica gel column chromatography to yield the desired citral phenylbutyrate oxime ester as an oily liquid.[1]
Protocol 3: General Procedure for Acylation of this compound with Acid Anhydrides or Chlorides
This compound can be esterified using carboxylic acid anhydrides or chlorides in the presence of pyridine.
Materials:
-
This compound
-
Carboxylic acid anhydride (e.g., acetic anhydride) or carboxylic acid chloride
-
Pyridine
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound in the chosen solvent and cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add the carboxylic acid anhydride or chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup to remove pyridine and other water-soluble components.
-
Dry the organic layer, concentrate, and purify the product using column chromatography.
Visualizations
Experimental Workflow for Novel Compound Synthesis
References
Application Notes and Protocols: The Role of Catalysts in Accelerating Citral Oxime Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citral, a key component of lemongrass oil, is a widely utilized fragrance and flavor ingredient. Its conversion to citral oxime is a crucial step in the synthesis of various valuable compounds, including the stable fragrance ingredient geranyl nitrile. The formation of oximes from aldehydes or ketones, known as oximation, can be a slow process, particularly at neutral pH.[1] This limitation has spurred research into catalytic systems to accelerate the reaction, enhancing efficiency and enabling milder reaction conditions. These application notes provide a comprehensive overview of the role of catalysts in accelerating this compound formation, including quantitative data on catalyst performance, detailed experimental protocols, and visual representations of the underlying chemical processes.
Catalysis of this compound Formation
The reaction between citral and hydroxylamine to form this compound is subject to general acid or base catalysis. However, more significant rate enhancements are achieved with nucleophilic catalysts, particularly aromatic amines. Aniline and its derivatives have been identified as highly effective catalysts for oxime ligation.[1][2]
The catalytic mechanism involves the formation of a transient Schiff base (an imine) between the catalyst and citral. This intermediate is more electrophilic than the starting aldehyde, making it more susceptible to nucleophilic attack by hydroxylamine. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the catalyst and a water molecule to yield the this compound product.
Data Presentation: Catalyst Performance in Citral Oximation
The selection of an appropriate catalyst can dramatically influence the rate of this compound formation. The following table summarizes quantitative data on the performance of various catalysts under specific conditions.
| Catalyst | Concentration (mM) | pH | Fold Rate Increase (vs. Uncatalyzed) | Observed Rate Constant (k_obs, M⁻¹s⁻¹) | Reference |
| None (Uncatalyzed) | - | 7 | 1 | - | [3] |
| Aniline | 100 | 7 | ~40 | 10.3 | [1] |
| m-Phenylenediamine (mPDA) | 100 | 7 | - | 27.0 | [1] |
| p-Phenylenediamine | 10 | 7 | 120 | - | [3] |
Note: The fold rate increase for p-phenylenediamine is in comparison to the uncatalyzed reaction. It is also reported to be 19-fold faster than the equivalent aniline-catalyzed reaction.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound, both with and without a catalyst.
Protocol 1: Uncatalyzed Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of this compound.[4]
Materials:
-
Citral
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve citral (1 molar equivalent) and hydroxylamine hydrochloride (1.3-1.5 molar equivalents) in water in a round-bottom flask.
-
While stirring, slowly add an aqueous solution of sodium bicarbonate (1.3-1.5 molar equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and continue stirring for 2-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Protocol 2: Aniline-Catalyzed Synthesis of this compound
This protocol is a general procedure based on kinetic studies of aniline-catalyzed oximation.[1]
Materials:
-
Citral
-
Hydroxylamine
-
Aniline (catalyst)
-
Phosphate buffer (pH 7)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a solution of citral and hydroxylamine (equimolar amounts) in a phosphate buffer (pH 7).
-
Add aniline to the reaction mixture to a final concentration of 10-100 mM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS, or NMR) to determine the reaction rate and conversion.
-
Once the reaction has reached the desired conversion, stop the reaction by extracting the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water to remove the catalyst and any remaining water-soluble reagents.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent in vacuo to yield the this compound product.
-
Further purification can be achieved by column chromatography.
Protocol 3: Green Synthesis of this compound using Grindstone Chemistry
This solvent-free protocol offers an environmentally friendly alternative for the synthesis of oximes.[5]
Materials:
-
Citral (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Mortar and pestle
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, combine citral, hydroxylamine hydrochloride, and bismuth(III) oxide.
-
Grind the mixture vigorously with a pestle at room temperature for the required amount of time (monitor by TLC).
-
Upon completion of the reaction, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid residue.
-
Filter the mixture to separate the Bi₂O₃ catalyst.
-
Concentrate the filtrate to approximately 6 mL.
-
Add water to the concentrated filtrate to precipitate the this compound.
-
Filter the precipitate and dry it under vacuum to obtain the pure product.
Visualizations
The following diagrams illustrate the experimental workflow for catalyst screening and the proposed mechanism for aniline-catalyzed this compound formation.
Caption: Experimental workflow for screening catalysts for this compound formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of Citral Oxime Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the high-yield synthesis of citral oxime esters. Citral, a key component of lemongrass oil, serves as a versatile starting material for the generation of various oxime esters, which are of significant interest in the fragrance, agrochemical, and pharmaceutical industries due to their diverse biological activities.[1] The protocols outlined below describe a robust two-step synthetic route involving the initial oximation of citral followed by the esterification of the resulting this compound. This methodology is characterized by mild reaction conditions, high conversion rates, and straightforward purification procedures, making it amenable to various research and development applications.
Introduction
Citral, an aliphatic aldehyde, is a mixture of two geometric isomers, geranial (trans) and neral (cis). Its conversion to oxime esters introduces a new functional group that can modulate its chemical properties and biological activity. The synthesis of this compound esters is typically achieved through a two-step process:
-
Oximation: The reaction of citral with hydroxylamine hydrochloride to form this compound.
-
Esterification: The subsequent reaction of this compound with a carboxylic acid or its derivative, often in the presence of a coupling agent, to yield the desired oxime ester.[2][3]
This document details optimized protocols for both steps, providing quantitative data on reaction parameters and expected yields.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Reactants | Citral, Hydroxylamine Hydrochloride, Sodium Bicarbonate | - | - | [2] |
| Molar Ratio | Citral : NH₂OH·HCl : NaHCO₃ = 1 : 1.3-1.5 : 1.3-1.5 | High | - | [2] |
| Solvent | Water | - | - | [2] |
| Temperature | 50-60 °C | - | - | [2] |
| Reaction Time | 2-5 hours | - | - | [2] |
| Alternative | Mechanochemical reaction with NH₂OH·HCl/NaOH | Quantitative | 95-99 | [4][5] |
Table 2: Summary of Reaction Conditions and Yields for the Synthesis of this compound Esters
| Carboxylic Acid | Coupling Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Phenylbutyric acid | TBTU, DMAP | Anhydrous CH₂Cl₂ | Room Temperature | 5-6 hours | High | [2] |
| Various Aliphatic and Aromatic Acids | EDCI, DMAP | CH₂Cl₂ | Room Temperature | Not Specified | 90-97 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Citral
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve citral and hydroxylamine hydrochloride in water.
-
Slowly add an aqueous solution of sodium bicarbonate dropwise to the reaction mixture while stirring. The molar ratio of citral to hydroxylamine hydrochloride to sodium bicarbonate should be approximately 1:1.3-1.5:1.3-1.5.[2]
-
Heat the reaction mixture to 50-60 °C and maintain stirring for 2-5 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography to yield a yellow oil.[2]
Protocol 2: Synthesis of Citral Phenylbutyrate Oxime Ester
Materials:
-
This compound (from Protocol 1)
-
Phenylbutyric acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction flask, dissolve the phenylbutyric acid compound, TBTU, and DMAP in anhydrous dichloromethane. The molar ratio of the phenylbutyric acid to TBTU to DMAP should be 1:1.2-1.5:1.2-1.5.[2]
-
Stir the mixture at room temperature.
-
Add the this compound to the reaction system.
-
Continue to stir the reaction at room temperature for 5-6 hours.[2]
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution (three times each).[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the citral phenylbutyrate oxime ester as a yellow oil.[2]
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound Esters.
Caption: Logical flow of the this compound ester synthesis.
References
- 1. A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters [organic-chemistry.org]
- 2. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
- 3. Visible-light-mediated synthesis of oxime esters via multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Biological Activity Screening of Citral Oxime and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Citral, a key monoterpene aldehyde found in the essential oils of plants like lemongrass, is a mixture of two geometric isomers, geranial and neral.[1][2] Recognized as safe by the FDA, citral is widely used for its distinct lemon aroma and exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties.[2][3][4] The derivatization of citral into its oxime and subsequent analogues, such as esters, can enhance its stability and modulate its biological efficacy, making these compounds promising candidates for pharmaceutical and agricultural applications.[1][5] For example, the oxime moiety has been shown to enhance the antimicrobial activity of compounds derived from citral.[1]
This document provides detailed protocols for the synthesis and biological screening of citral oxime and its analogues. It also summarizes quantitative data from relevant studies to serve as a baseline for future research and development.
Section 1: Synthesis of this compound and its Analogues
The primary synthetic route involves the oximation of citral's aldehyde group using hydroxylamine.[1] The resulting this compound can then be used as a precursor to synthesize various analogues, such as this compound esters, through esterification.[6]
Protocol 1: Synthesis of this compound (Aqueous Method)
This protocol is adapted from established aqueous-phase preparation techniques.[1][5]
-
Dissolution: Dissolve citral and hydroxylamine hydrochloride in water. The molar ratio of citral to hydroxylamine hydrochloride should be approximately 1:1.3 to 1:1.5.[5]
-
Base Addition: Slowly add a sodium bicarbonate (NaHCO₃) solution dropwise into the reaction mixture to control the pH. The molar ratio of NaHCO₃ relative to citral should be between 1.3 and 1.5.[5]
-
Reaction: Stir the mixture at a controlled temperature of 50-60°C for 2-5 hours to facilitate the condensation reaction.[1][5]
-
Extraction: After the reaction is complete, allow the mixture to cool. Extract the product using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified using silica gel chromatography to yield pure this compound.[5]
Protocol 2: Synthesis of this compound Esters
This protocol describes a general method for the esterification of this compound.[5][6]
-
Reactant Mixture: In a round-bottom flask, dissolve this compound and a suitable acyl chloride or carboxylic acid anhydride in a dry, aprotic solvent such as dichloromethane or pyridine.
-
Catalysis: Add a catalyst, such as 4-dimethylaminopyridine (DMAP), to the mixture. If not using pyridine as the solvent, it can be added as a base to neutralize the acid byproduct.[6]
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic phase sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer and remove the solvent under vacuum. The final ester product can be purified by column chromatography.[7]
Section 2: Biological Activity Screening Protocols
A systematic approach is required to screen this compound and its analogues for various biological activities. The general workflow involves primary in vitro assays followed by more complex mechanistic or in vivo studies for promising candidates.
Protocol 3: Antifungal Activity (Poisoned Food Technique)
This method is used to evaluate the in vitro antifungal activity of compounds against phytopathogenic fungi.[8]
-
Media Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave the medium and allow it to cool to approximately 45-50°C.
-
Compound Incorporation: Add the test compound (this compound or analogue), dissolved in a minimal amount of a suitable solvent (e.g., DMSO), to the molten agar to achieve the desired final concentration. An equivalent amount of solvent should be added to the control plates.
-
Plating: Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small disc (e.g., 5 mm diameter) of a young, actively growing fungal culture mycelium-side down in the center of each plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.
-
Data Collection: Measure the radial growth of the fungal colony daily. Calculate the percentage of growth inhibition compared to the control plate. The EC₅₀ value (the concentration that inhibits 50% of fungal growth) can be determined by testing a range of concentrations.[8]
Protocol 4: Antibacterial Activity (Broth Microdilution Assay for MIC/MBC)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against bacteria.[4]
-
Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
-
MBC Determination: To determine the MBC, take an aliquot from the wells that showed no visible growth and plate it onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[4]
Protocol 5: Anti-inflammatory Activity (LPS-Induced Inflammation in Macrophages)
This in vitro assay assesses the ability of a compound to reduce the inflammatory response in immune cells.[9][10]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or THP-1) in appropriate media until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell media (a typical concentration is 1 µg/mL). Maintain a set of control cells with no LPS and no compound, and another set with LPS only.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).
-
Analysis of Inflammatory Markers:
-
Cytokines: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.[2][9]
-
Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[2]
-
Gene Expression: Extract RNA from the cells and perform RT-qPCR to analyze the expression levels of inflammatory genes (e.g., TNF, IL6, COX2).[9][10]
-
Protocol 6: Insecticidal Activity (Vapor Toxicity Assay)
This method evaluates the toxicity of volatile compounds to insects.[11]
-
Test Arena: Use a sealed container, such as a glass jar or desiccator, as the test arena.
-
Compound Application: Apply a specific amount of the test compound onto a small piece of filter paper and place it inside the arena. The concentration is typically expressed as µL of compound per liter of air volume (µL/L).
-
Insect Introduction: Introduce a known number of test insects (e.g., termites, moths, or flies) into the arena.[11][12]
-
Exposure and Monitoring: Seal the container and monitor the insects for mortality at regular time intervals (e.g., every 2 hours for up to 24 hours). A control group with a solvent-treated filter paper should be run in parallel.
-
Data Analysis: Calculate the percentage of mortality at each time point. Determine the LC₅₀ (the lethal concentration that kills 50% of the insect population) by testing a range of concentrations and using probit analysis.[11]
Section 3: Data Summary
The following tables summarize quantitative data on the biological activities of citral and some of its analogues. This data serves as a reference for screening new derivatives.
Table 1: Antifungal Activity of Vanillin Oxime Analogues (Note: While not citral-derived, this data on oxime esters provides a strong rationale for screening this compound esters. This compound esters were also reported to have significant activity against these fungi)[8]
| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |
| Vanillin Oxime-N-O-nonanoate | Rhizoctonia solani | 66.7 | [8] |
| Vanillin Oxime-N-O-dodecanoate | Macrophomina phaseolina | 73.1 | [8] |
Table 2: Antimicrobial and Antioxidant Activity of Citral
| Activity | Assay / Organism | Metric | Result | Reference |
| Antibacterial | Vibrio parahaemolyticus | MIC | 0.125 mg/mL | [4][13] |
| Antibacterial | Vibrio parahaemolyticus | MBC | 0.25 mg/mL | [13] |
| Antioxidant | Ferric Reducing Power | EC₅₀ | 125 ± 28.86 µg/mL | [14][15] |
Table 3: Insecticidal Activity of Citral
| Insect Species | Assay Type | Metric | Result | Reference |
| Almond Moth (Cadra cautella) | Fumigation | LC₉₉ | 1 ppm (in 2 hours) | [12] |
| Termite (Reticulitermes flaviceps) | Vapor Toxicity | LC₅₀ | 0.177 µL/L | [11] |
| Housefly (Musca domestica) | Topical Application | Median Lethal Dose | 1850 µg/g | [12] |
| Mosquito (Culex pipiens) | Larvicidal | 100% Kill | 167 ppm (in 24 hours) | [12] |
Section 4: Mechanisms of Action
Understanding the mechanism of action is crucial for lead optimization. The anti-inflammatory properties of citral, which may be shared by its oxime analogues, are linked to the inhibition of the NF-κB signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, freeing NF-κB to enter the nucleus. In the nucleus, it triggers the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[13]
Studies have shown that citral can block this process. It inhibits the phosphorylation of IκB, which prevents NF-κB's release and translocation to the nucleus.[13] This action effectively suppresses the expression of downstream inflammatory mediators.[10][13]
References
- 1. This compound | 13372-77-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations [mdpi.com]
- 5. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activity of the Essential Oil Citral in Experimental Infection with Staphylococcus aureus in a Model Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. US4049828A - Insecticidal and insect-repellant methods and compositions - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological properties of citral and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Optimizing reaction conditions for high-yield Citral oxime synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of Citral oxime. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The formation of this compound from Citral and hydroxylamine is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine performs a nucleophilic attack on the carbonyl carbon of Citral. This is followed by a proton transfer and the elimination of a water molecule to form the carbon-nitrogen double bond of the oxime.[1] The reaction is typically catalyzed by a weak acid or base.
Q2: Why does my this compound product exist as a mixture of isomers?
A2: Citral itself is a mixture of two geometric isomers: geranial ((E)-isomer) and neral ((Z)-isomer). The oximation of the aldehyde group introduces another stereocenter, resulting in a mixture of four possible diastereomeric oximes: (1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z).[2][3] These isomers can be separated by chromatographic techniques if a single stereoisomer is required.[2][3]
Q3: What are the primary side reactions to be aware of during this compound synthesis?
A3: The most common side reaction is the dehydration of the this compound to form geranyl nitrile.[3] This is particularly prevalent at higher temperatures (e.g., 125–130°C) or in the presence of strong dehydrating agents like acetic anhydride.[3][4] Another potential issue is the formation of isohexenyl isoxazoline, which can be minimized by precise temperature control.[4]
Q4: What are the recommended storage conditions for this compound?
A4: For short-term storage (days to weeks), keep the product in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), a temperature of -20°C is recommended.[3]
Q5: Are there any "green" or solvent-free methods for this synthesis?
A5: Yes, mechanochemical synthesis is an environmentally friendly alternative. This method involves grinding Citral with hydroxylamine hydrochloride and a base (e.g., NaOH) at room temperature, which significantly reduces or eliminates the need for solvents.[1][2] Ball milling is another green technique that has shown high conversion rates (92%) in short reaction times.[4]
Experimental Protocols & Data
Protocol 1: Conventional Synthesis in Aqueous Ethanol
This protocol is a standard method for producing this compound with a high yield.
Methodology:
-
Combine Citral (1.0 eq), hydroxylamine hydrochloride (1.3-1.5 eq), and sodium bicarbonate (1.3-1.5 eq) in 96% ethanol.[1]
-
Reflux the mixture for 1-2 hours. Alternatively, stir the reaction at 50-60°C for 2-5 hours.[1][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain this compound as a yellow oily liquid.[1][5]
Data Summary: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing the reaction conditions.
Table 1: Effect of Molar Ratio on Yield (Aqueous Method)
| Citral (eq) | Hydroxylamine HCl (eq) | Sodium Bicarbonate (eq) | Approximate Yield | Purity |
|---|---|---|---|---|
| 1.0 | 1.1 | 1.1 | ~80% | >85% |
| 1.0 | 1.3 | 1.3 | >85% | >90% |
| 1.0 | 1.5 | 1.5 | >85% | >90% |
Data compiled from multiple sources indicating optimal ratios.[1][5]
Table 2: Comparison of Synthesis Methods
| Method | Solvent(s) | Temperature | Reaction Time | Typical Conversion/Yield |
|---|---|---|---|---|
| Conventional Synthesis | Aqueous Ethanol | 50-60°C | 2-5 hours | >85% Yield |
| Ultrasound-Assisted | Not Specified | Ambient | 20 minutes | 94% Yield |
| Mechanochemical (Grinding) | Solvent-Free | Room Temp | Variable | High Conversion |
| Mechanochemical (Ball Mill) | Solvent-Free | Room Temp | 30 minutes | 92% Conversion |
Data compiled from various green chemistry and conventional approaches.[1][4]
Visual Guides
Reaction Mechanism
The diagram below illustrates the nucleophilic addition-elimination mechanism for the formation of this compound.
Caption: Reaction mechanism of this compound synthesis.
General Experimental Workflow
This flowchart outlines the major steps from reaction setup to product purification.
Caption: Standard workflow for this compound synthesis.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incorrect pH: The reaction is sensitive to pH. An inappropriate pH can hinder the nucleophilic attack or the final elimination step. | 1. Ensure a weak base (e.g., sodium bicarbonate) is used to neutralize the HCl from hydroxylamine hydrochloride, creating a favorable pH.[1] |
| 2. Low Temperature/Short Reaction Time: The reaction may not have proceeded to completion. | 2. Increase the reaction temperature to the recommended 50-60°C or prolong the reaction time. Monitor progress with TLC.[1][5] | |
| 3. Poor Quality Reagents: Degradation of Citral or hydroxylamine can prevent the reaction. | 3. Use fresh, high-purity reagents. Citral is prone to oxidation and polymerization.[6] | |
| Presence of Nitrile Impurity | 1. Excessive Heat: High temperatures can cause the oxime to dehydrate, forming geranyl nitrile.[2] | 1. Maintain strict temperature control. Avoid temperatures significantly above 60°C unless nitrile formation is desired. |
| 2. Presence of Dehydrating Agents: Contaminants or co-reagents may be causing dehydration. | 2. Ensure all reagents and solvents are free from strong dehydrating agents. | |
| Product is a Complex Mixture of Isomers | 1. Inherent Stereochemistry: This is expected due to the isomeric nature of Citral and the oxime formation.[2][3] | 1. If a single isomer is required, perform separation using silica gel column chromatography.[5] Isomerization of the C=N bond can occur on standing.[2] |
| Difficulty in Product Isolation | 1. Emulsion during Extraction: The presence of certain salts or impurities can lead to emulsion formation. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| 2. Product Loss during Purification: The product may be co-eluting with impurities or sticking to the column. | 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary for effective separation. |
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. This compound (13372-77-5) for sale [vulcanchem.com]
- 5. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
"Troubleshooting common byproducts in Citral oximation"
Welcome to the technical support center for citral oximation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and byproducts encountered during the oximation of citral.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the oximation of citral?
A1: The most frequently encountered byproducts in citral oximation include:
-
Isocitrals: Isomers of citral that can form under thermal stress or non-neutral pH conditions.
-
Geranyl Nitrile: Formed via dehydration of the citral oxime, particularly at elevated temperatures.
-
Methyl Heptenone: Can result from a retro-aldol reaction of citral under alkaline conditions.
-
Unreacted Citral (Geranial and Neral): Incomplete conversion is a common issue.
-
Oxidation Products: Citral is susceptible to oxidation, which can lead to various acidic and aldehydic impurities.
-
Michael Adducts: As an α,β-unsaturated aldehyde, citral can potentially undergo Michael addition with hydroxylamine, leading to β-amino oxime byproducts, though this is less commonly reported.
Q2: My citral oximation reaction is showing low yield. What are the potential causes and how can I improve it?
A2: Low yields in citral oximation can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and appropriate temperature.
-
Suboptimal pH: The pH of the reaction medium is crucial. An excessively acidic or basic environment can promote the degradation of citral. For many oximation reactions, a pH close to neutral or slightly basic is optimal.
-
Poor Reagent Quality: Ensure the purity of your citral and hydroxylamine hydrochloride. Impurities in the starting material can lead to side reactions and lower yields.
-
Inefficient Work-up: During extraction and purification, the product can be lost. Optimize your work-up procedure to minimize losses.
To improve the yield, consider the following:
-
Stoichiometry: Use a slight excess of hydroxylamine hydrochloride and the base to drive the reaction to completion. A molar ratio of approximately 1:1.2:1.2 for citral:hydroxylamine hydrochloride:base is a good starting point.
-
Choice of Base: A mild base like sodium carbonate or sodium bicarbonate is often preferred to stronger bases like sodium hydroxide to minimize the retro-aldol degradation of citral.
-
Temperature Control: Maintain a moderate reaction temperature. While gentle heating can accelerate the reaction, excessive heat can lead to the formation of byproducts like geranyl nitrile.
-
Solvent: Ethanol or methanol are commonly used solvents and generally provide good results.
Q3: I am observing the formation of a significant amount of geranyl nitrile in my product. How can I prevent this?
A3: The formation of geranyl nitrile is due to the dehydration of the this compound. This is often promoted by high temperatures and acidic conditions. To minimize nitrile formation:
-
Avoid Excessive Heat: Carry out the reaction at a moderate temperature (e.g., room temperature to 50°C). Avoid high-temperature distillations during purification if possible.
-
Neutralize Acid: Ensure that the reaction mixture is neutralized or slightly basic before any heating steps in the work-up. Any residual acid can catalyze the dehydration.
-
Gentle Work-up: Use gentle methods for solvent removal, such as a rotary evaporator at low temperature and pressure.
Q4: My final product is a mixture of E/Z isomers of the oxime. Is this normal, and how can I separate them?
A4: Yes, it is entirely normal to obtain a mixture of E and Z isomers for the oximes of both geranial and neral, resulting in up to four possible diastereomers. The exact ratio of these isomers can depend on the reaction conditions. While the mixture is often used directly in subsequent steps (e.g., for the synthesis of geranyl nitrile), separation can be achieved using chromatographic techniques like column chromatography on silica gel if individual isomers are required for specific applications.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of unreacted citral | - Insufficient reaction time- Inadequate amount of hydroxylamine or base- Low reaction temperature | - Increase reaction time and monitor by TLC or GC- Use a slight excess (1.2-1.5 eq.) of hydroxylamine hydrochloride and base- Gently warm the reaction mixture (e.g., 40-50°C) |
| Presence of methyl heptenone | - Reaction conditions are too basic, causing retro-aldol degradation of citral. | - Use a milder base such as sodium bicarbonate instead of sodium hydroxide.- Maintain a moderately basic pH and avoid prolonged reaction times at high temperatures. |
| Formation of isocitrals | - Isomerization of citral due to heat or non-neutral pH. | - Perform the reaction at a controlled, moderate temperature.- Ensure the pH is maintained in the desired range throughout the reaction. |
| Product appears yellow or discolored | - Oxidation of citral or the oxime product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the final product under an inert atmosphere and protected from light. |
| Difficulty in isolating the product | - Emulsion formation during work-up.- Product is too soluble in the aqueous phase. | - Add a saturated brine solution to break up emulsions during extraction.- Increase the number of extractions with an appropriate organic solvent. |
Experimental Protocols
High-Purity this compound Synthesis
This protocol is designed to maximize the yield of this compound while minimizing the formation of common byproducts.
Materials:
-
Citral (high purity, mixture of E/Z isomers)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (95%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve citral (1.0 eq.) in 95% ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium carbonate (1.2 eq.) in water.
-
Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of citral with vigorous stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
To the remaining aqueous residue, add a saturated sodium chloride solution and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified further by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways and Workflows
Below are diagrams illustrating the citral oximation reaction and a general troubleshooting workflow.
Caption: General reaction scheme for the oximation of citral.
Caption: Troubleshooting workflow for common citral oximation issues.
"Purification of Citral oxime from reaction mixture using column chromatography"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of citral oxime from a reaction mixture using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification critical? A1: this compound is an organic compound synthesized from citral (a mixture of geranial and neral isomers) and hydroxylamine.[1][2][3] It serves as a key intermediate in the synthesis of other commercially valuable compounds, such as geranyl nitrile, which is used in the fragrance industry.[2] Purification is essential to remove unreacted starting materials, byproducts, and reagents to ensure the high purity (e.g., >95%) required for subsequent reactions and to meet quality standards for final products.[1][4]
Q2: What are the typical components and impurities in a crude this compound reaction mixture? A2: A standard reaction mixture typically contains the desired this compound isomers, unreacted citral, excess hydroxylamine hydrochloride, a base (like sodium bicarbonate), and the reaction solvent (such as ethanol or water).[1] Therefore, the primary impurities to be separated are unreacted citral and polar byproducts or salts.
Q3: What is the fundamental principle behind separating this compound using silica gel column chromatography? A3: The separation relies on the principle of normal-phase adsorption chromatography.[5] Silica gel, the stationary phase, is highly polar.[6][7] Components of the mixture are passed through the column using a less polar mobile phase. Compounds with lower polarity, like unreacted citral, have weaker interactions with the silica gel and travel down the column faster.[6] this compound, being more polar due to its hydroxyl (-OH) group, adsorbs more strongly to the silica, and thus elutes later.[3]
Q4: How do I select an appropriate solvent system (mobile phase) for the separation? A4: The ideal mobile phase is determined by running preliminary tests on Thin Layer Chromatography (TLC) plates using the same silica gel as the stationary phase.[7] The goal is to find a solvent mixture (e.g., hexane and ethyl acetate) where the this compound has a retention factor (Rf) value of approximately 0.2 to 0.35.[7] This ensures the compound moves down the column effectively but not so quickly that it co-elutes with impurities.
Troubleshooting Guide
Q1: Problem - Poor separation between this compound and unreacted citral. A1: Cause: This issue usually arises if the mobile phase is too polar, causing both compounds to elute too quickly. Solution:
-
Decrease the polarity of the eluent. For example, if you are using a 10% ethyl acetate in hexane mixture, try reducing it to 5% or 7%.
-
Ensure the column is packed uniformly without any channels, as this can lead to a significant loss of resolution.[6]
-
Use a larger column or reduce the amount of crude material loaded. The recommended ratio of silica gel to crude sample by weight is between 20:1 and 100:1.[7]
Q2: Problem - The column is running extremely slowly or has stopped. A2: Cause: This can be due to the silica gel being packed too tightly, the use of very fine silica particles, or precipitation of the sample at the top of the column. Solution:
-
Apply positive pressure to the top of the column using compressed air or nitrogen (flash chromatography) to increase the flow rate.
-
Ensure your sample is fully dissolved in a minimal amount of the mobile phase before loading. If the sample is not very soluble in the mobile phase, dissolve it in a slightly stronger solvent, but keep the volume to an absolute minimum.
-
Repack the column using a slurry method to ensure a homogenous bed.[6]
Q3: Problem - My purified fractions are still impure and show multiple spots on a TLC plate. A3: Cause: The chromatographic bands of different components are likely overlapping as they elute. Solution:
-
Collect smaller fractions. This increases the chance of isolating fractions that contain only the pure compound.
-
Use a shallower solvent gradient during elution. Instead of a large step-change in polarity, increase the polar solvent concentration gradually.
-
Re-column the impure fractions. Combine fractions that are mostly this compound and run them through a second column under optimized conditions.
Q4: Problem - The this compound does not seem to be eluting from the column. A4: Cause: The mobile phase is not polar enough to displace the this compound from the active sites of the silica gel. Solution:
-
Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
If the compound is still retained, a small amount of a highly polar solvent like methanol can be added to the eluent to wash the column.
Q5: Problem - I observe significant "tailing" of the this compound spot on TLC and expect the same from the column. A5: Cause: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, often due to acidic silica interacting with a basic site on the molecule.[8] It can also occur if the sample is overloaded. Solution:
-
Reduce the amount of sample loaded onto the column.
-
Add a small amount (0.1-1%) of a modifier to the mobile phase. For a neutral or slightly basic compound like an oxime, adding a trace amount of triethylamine or pyridine can help by occupying the highly acidic sites on the silica gel, leading to more symmetrical peaks.
Data Presentation
Table 1: Typical Parameters for this compound Purification
| Parameter | Typical Value/Type | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | High surface area and polarity provide good separation for compounds like oximes. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A non-polar/polar solvent system allows for elution of non-polar impurities first, followed by the target compound as polarity is increased. |
| Silica to Sample Ratio | 30:1 to 50:1 (w/w) | A higher ratio is used for difficult separations to ensure adequate resolution.[6] |
| TLC Rf of this compound | ~0.3 in starting eluent | Provides a good balance between retention and elution time.[7] |
| Expected Purity | >95% | Achievable with proper technique and fraction selection.[4][9] |
Table 2: Elution Order from Silica Gel Column
| Elution Order | Compound | Rationale for Elution |
| 1 | Unreacted Citral (Aldehyde) | Least polar major component, interacts weakly with silica gel. |
| 2 | This compound (Product) | More polar than citral due to the -N-OH group, requiring a more polar eluent. |
| 3 | Highly Polar Impurities | Strongest interaction with silica gel, elutes last or remains on the column. |
Experimental Protocol
Methodology for Column Chromatography Purification of this compound
-
Preparation of Crude Mixture: After the reaction is complete, perform a work-up which may involve quenching the reaction, extracting the product into an organic solvent (e.g., diethyl ether or ethyl acetate), and drying the organic layer.[1] Evaporate the solvent under reduced pressure to obtain the crude oily residue.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude oil in a solvent.
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 85:15).
-
Visualize the spots under a UV lamp.[1]
-
Select the solvent system that gives an Rf value of ~0.3 for the this compound spot and good separation from the less polar citral spot (higher Rf).
-
-
Column Packing (Wet Slurry Method):
-
Clamp a glass column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom.[6]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent selected from TLC.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[6]
-
Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed. Never let the column run dry. [7]
-
-
Sample Loading:
-
Dissolve the crude this compound oil in the minimum possible volume of the initial eluent.
-
Carefully pipette this concentrated solution onto the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent until it is just level with the silica surface.
-
Gently add a small layer of fresh eluent to wash down any sample on the column walls.
-
-
Elution and Fraction Collection:
-
Fill the column with the eluent.
-
Begin elution, collecting the solvent that passes through the column in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by spotting collected fractions on TLC plates to track which compounds are eluting.
-
If necessary, gradually increase the polarity of the eluent (e.g., from 5% to 10% ethyl acetate) to elute the more polar this compound.
-
-
Product Isolation:
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound, often as a yellow oil.[1]
-
Workflow Visualization
Caption: Workflow for purifying this compound via column chromatography.
References
- 1. This compound | 13372-77-5 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalytic Reduction of Citral Oxime
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the challenges encountered during the catalytic reduction of citral oxime.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the catalytic reduction of this compound?
A1: The catalytic reduction of this compound, like other oximes, presents several significant challenges. The most critical is achieving chemoselectivity, which involves reducing the carbon-nitrogen double bond (C=N) without cleaving the weak nitrogen-oxygen (N-O) single bond.[1][2][3] Key challenges include:
-
Over-reduction: The primary side reaction is the cleavage of the N-O bond, which leads to the formation of a primary amine instead of the desired hydroxylamine.[2][3]
-
Low Reactivity: Oximes can be resistant to reduction, often requiring harsh conditions or highly active catalysts.[1][2][3]
-
Side Reactions: Besides over-reduction, other reactions like dehydration to geranyl nitrile and Beckmann rearrangement to amides can occur, especially under acidic or high-temperature conditions.
-
Stereoselectivity: this compound exists as a mixture of E/Z isomers. The geometry of the C=N bond significantly influences the stereochemical outcome of the reduction, making it difficult to control when using an isomeric mixture.[2][3]
Q2: Why is catalyst selection so critical for this reaction?
A2: The choice of catalyst fundamentally dictates the reaction's outcome. Different metals have different affinities for the functional groups in the oxime.
-
Platinum (Pt) catalysts (e.g., PtO₂, Pt/C): These are generally preferred for the selective reduction of the C=N bond to form hydroxylamines. This process often requires the presence of a strong Brønsted acid.[2][4]
-
Palladium (Pd) catalysts (e.g., Pd/C): Palladium tends to favor the hydrogenolysis (cleavage) of the N-O bond, leading predominantly to the formation of the primary amine.[4]
-
Nickel (Ni) catalysts (e.g., Raney® Ni): Raney Nickel is a potent catalyst often used for complete reduction to the primary amine. These reactions typically perform better under neutral or basic conditions to achieve high yields of the amine.[4]
Q3: How does the E/Z isomerism of this compound affect the reduction?
A3: this compound is derived from citral, which is a mixture of geranial (E-isomer) and neral (Z-isomer). The subsequent reaction with hydroxylamine creates another stereocenter at the C=N bond, resulting in a mixture of diastereomers. The spatial arrangement of the hydroxyl group relative to the rest of the molecule in these E/Z isomers can lead to different reactivities and stereoselectivities during the reduction.[2][3] Achieving a specific stereoisomer of the product often requires starting with a pure E or Z isomer of the oxime, which may necessitate chromatographic separation beforehand.[3]
Q4: What are the main side products, and under what conditions do they form?
A4: The most common side products are the primary amine (from N-O bond cleavage), geranyl nitrile (from dehydration), and secondary amines. High temperatures can promote the dehydration of this compound to geranyl nitrile.[5] The formation of the primary amine is favored by catalysts like Pd/C and harsh reaction conditions. Secondary amine formation can occur as a subsequent reaction between the primary amine product and an intermediate imine.
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or regenerate/reactivate the existing catalyst according to standard procedures. For hydrogenation, ensure the catalyst was not overly exposed to air. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and increase the H₂ pressure within the recommended safety limits for the apparatus. |
| Incorrect Temperature | The reaction may require heating to overcome the activation energy. Incrementally increase the temperature while monitoring for the formation of degradation products. |
| Poor Reagent Quality | Use freshly distilled/purified solvents and ensure the this compound starting material is of high purity. Moisture and other impurities can poison the catalyst. |
| Incorrect pH | Some catalytic systems have strict pH requirements. For Pt-catalyzed reductions to hydroxylamines, a strong acid is often necessary.[2] For Raney Ni reductions to amines, basic conditions may be required.[4] |
Problem 2: The major product is the primary amine instead of the desired hydroxylamine.
| Possible Cause | Suggested Solution |
| Incorrect Catalyst Choice | This is the most likely cause. Palladium (Pd/C) strongly promotes N-O bond cleavage.[4] Switch to a platinum-based catalyst such as Pt/C or Adam's catalyst (PtO₂).[4] |
| Reaction Conditions Too Harsh | High temperatures and excessive hydrogen pressure can lead to over-reduction. Reduce the temperature and/or pressure. |
| Absence of Acid | The selective reduction to hydroxylamine over platinum catalysts is often most effective in the presence of a stoichiometric amount of a strong Brønsted acid (e.g., HCl, H₂SO₄).[2][3] The acid protonates the oxime, which is believed to favor C=N reduction over N-O cleavage on a Pt surface. |
Problem 3: Significant formation of geranyl nitrile.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Dehydration is a common side reaction for oximes at elevated temperatures.[5] Lower the reaction temperature. Perform the reaction at room temperature if the catalyst is sufficiently active. |
| Presence of Dehydrating Agents | Ensure the reaction medium does not contain any acidic species that could act as dehydrating agents (unless required for catalysis). For instance, the Beckmann rearrangement, which can lead to nitriles from aldoximes, is acid-catalyzed.[6] |
| GC/MS Analysis Conditions | Be aware that dehydration of oximes can occur in the heated injector port of a gas chromatograph, giving a false indication of nitrile in the bulk reaction mixture.[5] Analyze the crude product by NMR or use a lower injector temperature if possible. |
Problem 4: Low yield of the desired primary amine due to multiple byproducts.
| Possible Cause | Suggested Solution |
| Unselective Reducing Agent | If using hydride reagents (e.g., NaBH₄), they are often unreactive towards oximes alone. Additives such as ZrCl₄ or other Lewis acids are needed to enhance reactivity, but selectivity can still be an issue.[7] |
| Formation of Secondary Amines | This can occur from the reaction of the primary amine product with an imine intermediate. Using basic conditions with Raney Ni may help improve selectivity for the primary amine.[4] |
| Beckmann Rearrangement | Under strong acidic conditions, the oxime can rearrange to an amide.[8][9] If the goal is the amine, avoid strongly acidic conditions when using catalysts like Pd/C or Raney Ni. |
Data & Protocols
Data Presentation
Table 1: Comparison of General Catalytic Systems for Oxime Reduction
| Catalyst | Typical Conditions | Primary Product | Key Considerations |
| Pt/C, PtO₂ | H₂ (1-50 atm), Room Temp, Strong Acid (e.g., HCl) | Hydroxylamine | The presence of a strong acid is often crucial for selectivity and preventing catalyst poisoning.[2][10] |
| Pd/C | H₂ (1-5 atm), Room Temp, AcOH/H₂SO₄ | Primary Amine | Highly effective for N-O bond cleavage. Not suitable for hydroxylamine synthesis.[4] |
| Raney® Ni | H₂ (10-20 atm), 25-80 °C, Neutral or Basic (NH₃/EtOH) | Primary Amine | Very active catalyst. Basic conditions are often preferred to achieve high amine yields.[4][11] |
| NaBH₄ / Additive | Inert solvent (e.g., THF), Room Temp, Lewis Acid (e.g., ZrCl₄) | Primary Amine | NaBH₄ alone is generally ineffective. Additives are required to activate the oxime.[7] |
| Zn / Acetic Acid | Glacial Acetic Acid, Room Temp | Primary Amine | A classical stoichiometric reduction method that can be effective for small-scale synthesis.[12] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation to Primary Amine (Raney® Ni)
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (approx. 0.1-0.2 g per 1 g of oxime) with deionized water until the washings are neutral, followed by three washes with absolute ethanol.
-
Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq) dissolved in ethanol (10-20 mL per 1 g of oxime). Carefully add the prepared Raney® Ni slurry.
-
Hydrogenation: Seal the vessel, purge with N₂, and then pressurize with H₂ (e.g., 10 atm).[11]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric nickel catalyst. Caution: Do not allow the catalyst cake to dry in the air. Quench it immediately with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or column chromatography.
Protocol 2: Selective Reduction to Hydroxylamine (Pt/C with Acid)
-
Reaction Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq), a solvent such as tert-amyl alcohol or ethanol, and 5% Pt/C (5-10 mol %).[10]
-
Acid Addition: Add a stoichiometric amount (1.0-1.5 eq) of a strong Brønsted acid, such as methanesulfonic acid (MsOH) or HCl, to the mixture.[10]
-
Hydrogenation: Seal the vessel, purge with an inert gas, and then pressurize with hydrogen (e.g., 3-50 atm).[4][10]
-
Reaction: Stir the reaction at room temperature for 20-24 hours. Monitor the reaction's progress by TLC or LC-MS, observing the formation of the hydroxylamine salt.
-
Work-up: After depressurization, filter the catalyst through Celite®.
-
Isolation: The product will be in the form of an acid salt (e.g., hydrochloride). The salt can be isolated by evaporation of the solvent. To obtain the free hydroxylamine, a basic work-up (e.g., addition of aq. NaHCO₃ and extraction with an organic solvent) is required, though the free hydroxylamine may be less stable.
Visualizations
Logical Relationships and Workflows
Caption: Reaction pathways in the catalytic reduction of this compound.
Caption: Troubleshooting flowchart for this compound reduction.
References
- 1. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities [ouci.dntb.gov.ua]
- 2. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: The Effect of pH on the Rate of Citral Oxime Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the effect of pH on the rate of citral oxime hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of pH on the rate of this compound hydrolysis?
The rate of this compound hydrolysis is highly dependent on pH. The reaction is acid-catalyzed, meaning that the rate of hydrolysis increases as the pH decreases.[1][2][3][4] Under neutral to alkaline conditions (pH > 7), the hydrolysis of oximes is generally very slow.[1][3]
Q2: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
The acid-catalyzed hydrolysis of an oxime involves the protonation of the oxime nitrogen, which makes the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack by water. This is followed by a series of proton transfer steps and the eventual cleavage of the C-N bond to yield citral and hydroxylamine.
Q3: Why is my this compound not hydrolyzing at neutral or slightly basic pH?
This is the expected behavior. Oximes are known to be relatively stable at neutral and basic pH.[1][3] Significant hydrolysis typically requires acidic conditions to protonate the oxime and facilitate the reaction.
Q4: Are there any specific catalysts that can be used to accelerate the hydrolysis?
While strong acids are the primary catalysts for oxime hydrolysis, the presence of certain nucleophilic catalysts might influence the reaction rate, though this is less commonly employed than simple acid catalysis. The primary driver for this reaction is protonation of the oxime.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable hydrolysis | - pH is too high (neutral or basic): Oximes are stable at pH > 7. - Incorrect buffer preparation: The actual pH of the solution may not be what was intended. - Low temperature: Reaction kinetics are slower at lower temperatures. | - Decrease the pH: Adjust the pH of the reaction mixture to the acidic range (e.g., pH 1-5). - Verify buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer. - Increase temperature: Perform the reaction at a controlled, elevated temperature to increase the rate. |
| Inconsistent reaction rates between replicates | - Inaccurate pH control: Small variations in pH in the acidic range can lead to significant differences in reaction rates. - Temperature fluctuations: Lack of precise temperature control can affect reaction kinetics. - Inaccurate initial concentrations: Errors in preparing the stock solutions of this compound or the buffer components. | - Use a reliable buffer system: Employ a buffer with a pKa close to the target pH to ensure stable pH control. - Use a temperature-controlled reaction vessel: A water bath or a temperature-controlled reaction block is recommended. - Carefully prepare all solutions: Use calibrated equipment for all measurements. |
| Side reactions or product degradation | - Highly acidic conditions: Very low pH might lead to the degradation of the citral product. - Presence of impurities: Impurities in the this compound starting material could lead to side reactions. | - Optimize pH: Find a pH that is low enough for a measurable hydrolysis rate but not so low as to cause degradation. - Purify starting material: Ensure the purity of the this compound using appropriate techniques (e.g., chromatography). |
| Difficulty in monitoring the reaction | - Low concentration of reactants: The change in concentration may be too small to detect accurately. - Inappropriate analytical technique: The chosen method may not be sensitive enough or may suffer from interference. | - Increase initial concentration: If possible, use a higher starting concentration of this compound. - Select a suitable analytical method: Techniques like UV-Vis spectrophotometry (monitoring the appearance of the citral chromophore) or ¹H NMR spectroscopy (monitoring the disappearance of the oxime proton and appearance of the aldehyde proton) are often suitable.[3] |
Experimental Protocols
General Experimental Protocol for Monitoring this compound Hydrolysis by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the rate of this compound hydrolysis at a specific pH.
1. Materials:
- This compound
- Buffer solutions of desired pH (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, glycine-HCl for pH 2-4)
- Spectrophotometer-grade solvent (e.g., acetonitrile or ethanol)
- Calibrated UV-Vis spectrophotometer with temperature control
- Quartz cuvettes
2. Preparation of Solutions:
- This compound Stock Solution: Prepare a concentrated stock solution of this compound in the chosen organic solvent.
- Buffer Solutions: Prepare a series of buffer solutions at the desired pH values. Ensure the ionic strength is constant across all buffers.
3. Experimental Procedure:
- Set the spectrophotometer to the desired temperature.
- Determine the λmax (wavelength of maximum absorbance) of citral in the chosen buffer system.
- Equilibrate the buffer solution in the cuvette to the reaction temperature.
- Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer in the cuvette. The final concentration of the organic solvent should be kept low to minimize its effect on the pH and reaction kinetics.
- Immediately start recording the absorbance at the λmax of citral at regular time intervals.
- Continue monitoring until the reaction is complete or for a sufficient period to determine the initial rate.
4. Data Analysis:
- Convert the absorbance data to the concentration of citral produced using a calibration curve.
- Plot the concentration of citral versus time.
- The initial rate of the reaction can be determined from the initial slope of this plot.
- To determine the pseudo-first-order rate constant (k_obs), plot ln([this compound]_t / [this compound]_0) versus time, where the slope will be -k_obs.
Data Presentation
Table 1: Hypothetical Rate Constants for this compound Hydrolysis at 25°C
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (s) |
| 2.0 | 1.5 x 10⁻³ | 462 |
| 3.0 | 4.7 x 10⁻⁴ | 1475 |
| 4.0 | 1.5 x 10⁻⁴ | 4621 |
| 5.0 | 4.7 x 10⁻⁵ | 14748 |
| 6.0 | 1.5 x 10⁻⁵ | 46210 |
| 7.0 | Very Slow (< 10⁻⁶) | > 693147 |
Visualizations
Caption: Experimental workflow for studying the effect of pH on this compound hydrolysis.
Caption: Simplified mechanism of acid-catalyzed this compound hydrolysis.
References
"Scale-up considerations for industrial Citral oxime production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of industrial Citral oxime production.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up this compound production?
A1: The primary challenges in scaling up this compound production include:
-
Exothermic Reaction Management: The reaction between Citral and hydroxylamine is exothermic, and improper heat management at a large scale can lead to temperature spikes, promoting side reactions and potentially creating safety hazards.
-
Mixing and Mass Transfer: Ensuring efficient mixing of the reactants, especially if they are in different phases, becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Phase Separation: After the reaction, separating the organic phase containing this compound from the aqueous phase can be difficult at an industrial scale, potentially leading to emulsions and product loss.
-
Product Purity and Isomer Control: Citral itself is a mixture of isomers (geranial and neral), and the resulting this compound will also be a mixture of stereoisomers. Controlling the isomeric ratio and minimizing impurities can be challenging during scale-up.[1]
-
Product Stability: this compound can be sensitive to high temperatures and acidic conditions, potentially leading to degradation or side reactions like dehydration to the corresponding nitrile.[1][2]
Q2: What are the critical process parameters to monitor during the reaction?
A2: Key parameters to monitor and control are:
-
Temperature: Due to the exothermic nature of the reaction, strict temperature control is crucial to prevent side reactions and ensure product stability.
-
pH: The rate and completeness of the oximation reaction are often pH-dependent. Maintaining the optimal pH range is necessary for high conversion and selectivity.
-
Reactant Addition Rate: A controlled, gradual addition of one reactant to the other can help manage the heat generated from the exotherm.
-
Agitation Speed: Proper agitation is essential for efficient mixing, heat transfer, and preventing localized concentration gradients.
Q3: What are the common impurities in this compound production?
A3: Common impurities can include:
-
Unreacted Citral.
-
Side products from the degradation of Citral, such as p-cymene.
-
The corresponding nitrile, formed from the dehydration of this compound, especially at elevated temperatures.[1][2]
-
Isomers of this compound that may need to be controlled or removed depending on the final product specifications.[1]
Q4: How does the isomeric composition of the starting Citral affect the final product?
A4: The starting Citral is a mixture of two geometric isomers: geranial (the E-isomer) and neral (the Z-isomer).[3][4] The oximation reaction will proceed with both isomers, resulting in a mixture of four possible stereoisomeric oximes.[1] The ratio of these isomers in the final product will be influenced by the geranial to neral ratio in the starting material. For specific applications, controlling this isomeric ratio might be critical.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Action |
| Incomplete Reaction | - Verify the stoichiometry of reactants. An excess of hydroxylamine is often used. - Check and adjust the pH of the reaction mixture to the optimal range. - Increase the reaction time or temperature, but monitor for side product formation. |
| Poor Mixing | - Increase the agitation speed to improve mass transfer between phases. - For large-scale reactors, evaluate the impeller design and reactor geometry to ensure efficient mixing. |
| Side Reactions | - Maintain strict temperature control to minimize degradation of the product and reactants. - Ensure the pH is in the optimal range to disfavor side reactions. |
| Product Loss During Work-up | - Optimize the phase separation process to minimize the formation of emulsions. - Perform multiple extractions with a suitable solvent to ensure complete recovery of the product. |
Problem 2: Product Purity Issues (e.g., presence of unreacted Citral or side products)
| Possible Cause | Suggested Action |
| Incomplete Conversion | - See "Incomplete Reaction" under "Low Yield". |
| High Reaction Temperature | - Lower the reaction temperature and extend the reaction time if necessary. - Implement a more efficient cooling system for the reactor. |
| Incorrect pH | - Monitor and control the pH throughout the reaction. Deviations can lead to the formation of various byproducts. |
| Dehydration of Oxime | - Avoid excessive temperatures during the reaction and subsequent purification steps (e.g., distillation) to prevent the formation of the corresponding nitrile.[1][2] |
Data Presentation
Table 1: Illustrative Effect of Temperature on this compound Yield and Purity
| Reaction Temperature (°C) | Reaction Time (hours) | Citral Conversion (%) | This compound Yield (%) | Purity (%) |
| 25 | 8 | 85 | 80 | 95 |
| 40 | 4 | 95 | 90 | 92 |
| 60 | 2 | >99 | 92 | 85 (increased nitrile formation) |
| Note: This data is illustrative and will vary depending on the specific reaction conditions, scale, and equipment. |
Table 2: Illustrative Effect of pH on Citral Oximation
| Reaction pH | Reaction Time (hours) | Citral Conversion (%) | This compound Yield (%) |
| 4 | 6 | 70 | 65 |
| 6 | 4 | 95 | 92 |
| 8 | 4 | 90 | 85 |
| Note: This data is illustrative and will vary depending on the specific reaction conditions, scale, and equipment. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound from Citral and hydroxylamine hydrochloride.
Materials:
-
Citral (mixture of geranial and neral)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Solvent (e.g., ethanol, water, or a biphasic system)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve Citral in the chosen solvent.
-
Hydroxylamine Solution Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride and sodium bicarbonate in water.
-
Reactant Addition: Slowly add the hydroxylamine hydrochloride solution to the Citral solution via the addition funnel over a period of 1-2 hours. Maintain the reaction temperature within the desired range (e.g., 25-40°C) using a cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC). Continue stirring for an additional 2-4 hours after the addition is complete, or until the reaction is deemed complete.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with the extraction solvent (e.g., diethyl ether) two to three times.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if required.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or purity in this compound production.
References
Technical Support Center: Addressing Low Conversion Rates in Citral Oximation
Welcome to the technical support center for citral oximation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their citral oximation experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for citral oximation?
A1: Citral, an α,β-unsaturated aldehyde, reacts with hydroxylamine (usually in the form of a salt like hydroxylamine hydrochloride, NH₂OH·HCl) to form citral oxime. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of citral, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of an oxime.
Q2: What are the common isomers of citral, and does this affect the oximation reaction?
A2: Citral is a mixture of two geometric isomers: geranial (trans-isomer or citral A) and neral (cis-isomer or citral B). Both isomers undergo oximation as they both possess the aldehyde functional group. The presence of both isomers will result in a corresponding mixture of geranial oxime and neral oxime. For most applications, this mixture is used directly.
Q3: What is a typical conversion rate I should expect for citral oximation?
A3: Expected conversion rates can vary significantly based on the reaction conditions. While optimized processes can achieve high yields, initial experiments or unoptimized conditions may result in lower conversions. Factors such as temperature, pH, solvent, and reactant ratios play a crucial role in the reaction's efficiency.
Q4: How can I monitor the progress and determine the conversion rate of my reaction?
A4: The most common and effective method for monitoring the reaction progress and determining the conversion rate is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This technique allows for the separation and quantification of citral and its corresponding oxime isomers. An internal standard can be used for accurate quantification. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring of the disappearance of the citral spot and the appearance of the product spot(s).
Troubleshooting Guide for Low Conversion Rates
Low conversion rates in citral oximation are a common issue. The following guide provides a structured approach to identifying and addressing potential causes.
Issue 1: Suboptimal Reaction pH
Question: My citral oximation is showing very low conversion. Could the pH of my reaction mixture be the problem?
Answer: Yes, the pH of the reaction medium is critical for successful oximation. The reaction is typically carried out under weakly basic conditions.
-
Problem: The nucleophilicity of hydroxylamine is reduced in highly acidic conditions as the lone pair on the nitrogen atom is protonated. Conversely, in strongly basic conditions, side reactions of citral, such as aldol condensation or decomposition, can occur.[4]
-
Solution:
-
Use a Mild Base: The reaction is often performed in the presence of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium acetate, to neutralize the HCl released from hydroxylamine hydrochloride.[5] This maintains a suitable pH for the reaction to proceed.
-
Monitor pH: If possible, monitor the pH of the reaction mixture and maintain it in the range of 5-7.
-
Issue 2: Inappropriate Reaction Temperature
Question: I am running my reaction at room temperature and getting low yields. Should I increase the temperature?
Answer: While some oximation reactions can proceed at room temperature, the conversion rate of citral oximation is often temperature-dependent.
-
Problem: Insufficient thermal energy can lead to a slow reaction rate and incomplete conversion within a practical timeframe.
-
Solution:
-
Increase Temperature: Based on established protocols, a reaction temperature in the range of 50-60°C is recommended for citral oximation.[5]
-
Caution: Excessively high temperatures can promote side reactions and degradation of both citral and the oxime product. It is crucial to find the optimal temperature for your specific setup.
-
Issue 3: Incorrect Stoichiometry of Reactants
Question: What is the ideal molar ratio of citral to hydroxylamine hydrochloride?
Answer: The stoichiometry of the reactants is a key factor in driving the reaction towards completion.
-
Problem: Using an insufficient amount of hydroxylamine will result in incomplete conversion of citral.
-
Solution:
-
Use an Excess of Hydroxylamine: It is common practice to use a slight molar excess of hydroxylamine hydrochloride. A molar ratio of citral to hydroxylamine hydrochloride of 1:1.3 to 1:1.5 is often employed.[5] This ensures that there is enough nucleophile to react with all the citral.
-
Issue 4: Poor Choice of Solvent
Question: Can the solvent I am using affect the conversion rate?
Answer: Absolutely. The solvent plays a crucial role in dissolving the reactants and facilitating their interaction.
-
Problem: If the reactants are not adequately solubilized, the reaction will be slow and inefficient. Citral is an oil and is insoluble in water, while hydroxylamine hydrochloride is water-soluble.[6]
-
Solution:
-
Biphasic System: The reaction can be carried out in a biphasic system (e.g., an organic solvent and water) with vigorous stirring to ensure good mixing between the phases.
-
Co-solvent System: Using a co-solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., ethanol, isopropanol), can help to solubilize both reactants in a single phase, thereby increasing the reaction rate.
-
Issue 5: Presence of Side Reactions
Question: I see multiple unexpected peaks in my GC-MS analysis. What are the possible side reactions?
Answer: As an α,β-unsaturated aldehyde, citral is susceptible to several side reactions, especially under non-optimal conditions.
-
Potential Side Reactions:
-
Aldol Condensation: Under basic conditions, citral can undergo self-condensation or react with other carbonyl-containing impurities.
-
Michael Addition: The double bond in the α,β-position is susceptible to nucleophilic attack (conjugate addition).
-
Isomerization and Decomposition: Citral can isomerize or decompose, particularly at elevated temperatures or in the presence of strong acids or bases.[4]
-
-
Troubleshooting:
-
Control pH and Temperature: Carefully controlling the pH and temperature, as described above, can minimize many of these side reactions.
-
Purify Starting Material: Ensure the purity of your citral starting material to avoid side reactions with impurities.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Data Summary
The following table summarizes the key reaction parameters for citral oximation based on available literature. It is important to note that these are starting points, and optimization may be required for your specific experimental setup.
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 50 - 60 °C | Balances reaction rate and minimizes degradation.[5] |
| pH | 5 - 7 | Ensures sufficient nucleophilicity of hydroxylamine while minimizing side reactions. |
| Molar Ratio (Citral:NH₂OH·HCl) | 1 : 1.3 - 1.5 | A slight excess of hydroxylamine drives the reaction to completion.[5] |
| Base | Sodium Bicarbonate (NaHCO₃) | Mild base to neutralize HCl without promoting significant side reactions.[5] |
| Solvent | Aqueous or Aqueous/Organic Co-solvent | Facilitates the interaction between the water-soluble hydroxylamine salt and the oil-soluble citral. |
Experimental Protocols
Baseline Protocol for Citral Oximation
This protocol is adapted from a patented synthesis method and serves as a good starting point for optimization.[5]
Materials:
-
Citral
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citral in a suitable solvent (if using a co-solvent system).
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium bicarbonate in deionized water. The molar ratio of citral:hydroxylamine hydrochloride:sodium bicarbonate should be approximately 1:1.4:1.4.[5]
-
Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the flask containing the citral solution with vigorous stirring.
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 2-5 hours.[5]
-
Monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizing Workflows and Relationships
Troubleshooting Logic for Low Conversion Rates
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in citral oximation.
Caption: Troubleshooting workflow for low citral oximation conversion rates.
Experimental Workflow for Citral Oximation
This diagram outlines the key steps in performing a citral oximation experiment, from setup to product analysis.
Caption: Step-by-step experimental workflow for citral oximation.
References
- 1. researchgate.net [researchgate.net]
- 2. scitepress.org [scitepress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
- 6. Citral | C10H16O | CID 638011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Citral Oxime Synthesis Methods for Researchers and Drug Development Professionals
An objective guide to the performance, experimental protocols, and comparative efficiency of various synthetic routes to Citral Oxime, a key intermediate in fine chemical and pharmaceutical synthesis.
This compound, a derivative of the abundant natural monoterpene aldehyde citral, serves as a versatile precursor in the synthesis of various fine chemicals and active pharmaceutical ingredients. The efficiency of its synthesis is paramount for cost-effective and sustainable production. This guide provides a comparative analysis of prominent methods for this compound synthesis, offering a detailed examination of their performance based on experimental data.
Performance Comparison of Synthesis Methods
The synthesis of this compound from citral and a hydroxylamine salt is achievable through several distinct methodologies, each with its own set of advantages and disadvantages. The choice of method can significantly impact reaction time, energy consumption, product yield, and environmental footprint. Below is a summary of quantitative data for key synthesis methods.
| Synthesis Method | Typical Reagents | Solvent | Temperature | Reaction Time | Yield | Purity |
| Conventional Heating (Solution-Phase) | Citral, Hydroxylamine Hydrochloride, Base (e.g., NaHCO₃) | Ethanol | Reflux | 1 hour | Good | High |
| Aqueous-Phase Synthesis | Citral, Hydroxylamine Hydrochloride, Base (e.g., NaHCO₃) | Water | 50-60°C | 2-5 hours | Good | High |
| Ultrasound-Assisted Synthesis | Carbonyl Compound, Hydroxylamine Hydrochloride, Base (e.g., K₂CO₃) | Water/Ethanol | ~60°C | 1-3 minutes | 81-95% | High |
| Microwave-Assisted Synthesis | Aldehyde/Ketone, Hydroxylamine Hydrochloride, Base (e.g., Na₂CO₃) | Solvent-free | 80-90°C | 2-5 minutes | 80-100% | High |
| Mechanochemical (Solvent-Free) Synthesis | Citral, Hydroxylamine Hydrochloride, Base (e.g., NaOH) | Solvent-free | Room Temperature | 1.5-20 minutes | Quantitative | 95-99%[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in a laboratory setting.
Conventional Heating (Solution-Phase) in Ethanol
This classical approach involves the reflux of reactants in an alcoholic solvent.
Procedure:
-
Combine citral (0.21 mol), hydroxylamine hydrochloride (0.27 mol), and sodium hydrogen carbonate (0.28 mol) in 75 ml of 96% ethanol in a round-bottom flask.[2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 1 hour.[2]
-
After cooling, the product can be isolated through standard work-up procedures, typically involving filtration to remove inorganic salts and evaporation of the solvent, followed by purification if necessary.
Aqueous-Phase Synthesis
This method offers a more environmentally friendly alternative to alcoholic solvents.
Procedure:
-
Dissolve citral and hydroxylamine hydrochloride in water in a reaction vessel.
-
Slowly add a solution of sodium bicarbonate dropwise to the reaction mixture to control the pH.
-
Stir the mixture at a controlled temperature of 50-60°C for 2-5 hours.[2]
-
Isolate the product, which may precipitate out of the solution upon cooling or require extraction with a suitable organic solvent.
Ultrasound-Assisted Synthesis
Sonication can dramatically accelerate the reaction rate.
Procedure:
-
In a beaker, dissolve the carbonyl compound (1 mmol) in 10 mL of an appropriate solvent (e.g., water or a water-ethanol mixture).
-
Immerse the beaker in an ultrasonic bath with a water temperature of approximately 60°C.
-
Add hydroxylamine hydrochloride (1.5 mmol) in 1-2 mL of water to the solution.
-
Sonicate the mixture for 2 minutes while adjusting the pH to approximately 10 by the dropwise addition of a 10% potassium carbonate solution.[2]
-
Continue sonication until the reaction is complete as monitored by TLC (typically 1-3 minutes).
-
Filter the resulting precipitate, wash with water, and air-dry.[2]
Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation provides a rapid and efficient solvent-free method.
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix an aldehyde (1 mmol), sodium carbonate (5 mmol, 0.51 g), and hydroxylamine hydrochloride (5 mmol, 0.35 g).
-
Place the vessel in a microwave reactor and irradiate at 100 W for 5 minutes with air-cooling and magnetic stirring.
-
After cooling to room temperature, resuspend the reaction mixture in dichloromethane (10 mL), filter, and analyze the product.
Mechanochemical (Solvent-Free) Synthesis
This "grindstone chemistry" approach avoids the use of solvents altogether.
Procedure:
-
In a mortar, combine the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as Bi₂O₃ (0.6 mmol).
-
Grind the mixture with a pestle at room temperature for the required time (typically 1.5-20 minutes), monitoring the reaction progress by TLC.[3]
-
Upon completion, add ethyl acetate (2 x 10 mL) to the mixture and filter to separate the catalyst.
-
Concentrate the filtrate and add water to precipitate the product.
-
Filter the precipitate and dry under vacuum to obtain the pure oxime.[3]
Reaction Mechanism and Workflow
The formation of an oxime from an aldehyde or ketone and hydroxylamine is a nucleophilic addition-elimination reaction. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by proton transfer and the elimination of a water molecule to form the carbon-nitrogen double bond of the oxime. This reaction is often catalyzed by acid.
Caption: Generalized workflow for the synthesis of this compound.
The reaction proceeds through a common intermediate, with the primary variable being the method of energy input and the presence or absence of a solvent. The choice of method influences the reaction kinetics and overall process efficiency.
References
Purity Assessment of Synthetic Citral Oxime: A Comparative Guide to HPLC and Alternative Methods
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of synthetic citral oxime, a compound of interest in the fragrance and pharmaceutical industries. Experimental data and detailed protocols are presented to aid in method selection and implementation.
This compound, synthesized from the reaction of citral with hydroxylamine, is a mixture of E and Z stereoisomers of both neral and geranial oximes. Due to its potential thermal instability, HPLC is the preferred chromatographic method over Gas Chromatography (GC), as high temperatures in GC can lead to degradation and inaccurate purity profiles.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust and reliable method for separating and quantifying the various isomers of this compound and any process-related impurities. A well-developed Reverse-Phase HPLC (RP-HPLC) method can provide high resolution and accurate quantification.
Proposed HPLC Method
Based on established methods for the separation of similar terpene and oxime isomers, the following RP-HPLC parameters are proposed for the analysis of synthetic this compound:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Vis at 230 nm |
| Column Temperature | 25 °C |
| Sample Preparation | Dissolve 1 mg of this compound in 10 mL of mobile phase |
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for the purity assessment of this compound by HPLC.
Alternative Purity Assessment Methods
While HPLC is the recommended method for detailed isomeric purity, other techniques can be employed for an overall purity assessment, especially in resource-limited settings or for rapid screening.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution of isomers, high sensitivity, accurate quantification. | Requires specialized equipment and trained personnel, higher cost. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Provides a direct measure of purity without the need for a reference standard of the analyte, structural information. | Lower sensitivity than HPLC, requires a high-field NMR spectrometer. |
| Titration | Reaction of the oxime group with a titrant of known concentration. | Simple, inexpensive, and rapid. | Non-specific, measures total oxime content but not individual isomers or impurities. |
| UV-Vis Spectroscopy | Measurement of light absorbance at a specific wavelength. | Very simple, rapid, and low cost. | Non-specific, can be affected by any UV-active impurities, not suitable for complex mixtures. |
Experimental Protocols for Alternative Methods
Quantitative NMR (qNMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Dissolution: Add 0.75 mL of a deuterated solvent (e.g., DMSO-d6) and gently vortex to dissolve the sample completely.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum using a calibrated NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Processing: Process the spectrum and carefully integrate the signals corresponding to the analyte (this compound) and the internal standard.
-
Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Titration
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Dissolve the sample in 50 mL of a suitable solvent (e.g., ethanol).
-
Titration: Titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution using a potentiometric titrator or a suitable indicator. The oxime group will react with the acid.
-
Endpoint Determination: Determine the equivalence point from the titration curve.
-
Calculation: Calculate the purity based on the volume of titrant consumed and the stoichiometry of the reaction.
UV-Vis Spectroscopy
-
Standard Preparation: Prepare a series of standard solutions of a purified this compound reference standard of known concentrations in a suitable solvent (e.g., ethanol).
-
Sample Preparation: Prepare a solution of the synthetic this compound sample in the same solvent with a concentration that falls within the range of the standard curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which for this compound is expected to be around 230 nm.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Calculation: Determine the concentration of the sample solution from the calibration curve and calculate the purity of the synthetic sample.
Conclusion
For a comprehensive and accurate purity assessment of synthetic this compound, including the separation and quantification of its stereoisomers, RP-HPLC is the most suitable method . It provides detailed information on the isomeric ratio and the presence of any impurities. For rapid, cost-effective, but less specific purity estimations, quantitative NMR offers a direct measure of purity, while titration and UV-Vis spectroscopy can serve as simple screening tools. The choice of method will depend on the specific requirements of the analysis, available resources, and the desired level of detail in the purity assessment.
A Comparative Analysis of the Reactivity of Citral Oxime and Other Aliphatic Oximes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of citral oxime, an α,β-unsaturated aldoxime, with that of saturated aliphatic oximes. The presence of a conjugated double bond in this compound significantly influences its reactivity profile in various chemical transformations, including hydrolysis, rearrangement, oxidation, and reduction, when compared to its saturated counterparts. For the purpose of this comparison, cyclohexanone oxime, a widely studied saturated ketoxime, and propanal oxime, a simple saturated aldoxime, will be used as representative examples of aliphatic oximes.
Key Structural Differences
The primary structural distinction lies in the α,β-unsaturation within the carbon backbone of this compound. This conjugation affects the electron distribution throughout the molecule, influencing the reactivity of the C=NOH functional group.
Comparison of Chemical Reactivity
The reactivity of this compound and other aliphatic oximes is compared across several key chemical reactions.
Formation of Oximes
The formation of oximes from carbonyl compounds is a nucleophilic addition-elimination reaction. The reactivity of the parent carbonyl compound plays a crucial role in the kinetics of this reaction. Generally, aldehydes react faster than ketones. Furthermore, conjugation in the aldehyde can decrease the rate of oxime formation. For instance, citral, a conjugated aldehyde, has been observed to react approximately two times slower than dodecanal, a non-conjugated aldehyde, in oxime ligation reactions.
Hydrolysis
Oximes are generally stable to hydrolysis compared to other imines like hydrazones. In aqueous solutions, aliphatic oximes are reported to be 100 to 1000 times more resistant to hydrolysis than analogous hydrazones. The hydrolysis of oximes is typically acid-catalyzed and results in the regeneration of the corresponding carbonyl compound and hydroxylamine.
Table 1: Comparison of Hydrolysis Reactivity
| Oxime Type | Reactivity/Stability | Conditions for Hydrolysis | Products |
| This compound | Expected to be hydrolytically stable, though the conjugated system might influence the rate. | Acidic conditions (e.g., acetic acid) and heat. | Citral and Hydroxylamine |
| Cyclohexanone Oxime | Stable under neutral conditions. | Can be hydrolyzed with acetic acid.[1] | Cyclohexanone and Hydroxylamine[1] |
| Propanal Oxime | Generally stable, similar to other aliphatic aldoximes. | Acidic conditions and heat. | Propanal and Hydroxylamine |
Beckmann Rearrangement
The Beckmann rearrangement is a characteristic reaction of oximes, converting them into amides or nitriles under acidic conditions. The nature of the starting oxime (aldoxime or ketoxime) determines the product.
-
This compound (an Aldoxime): Is expected to undergo rearrangement (or dehydration) to form the corresponding nitrile, geranonitrile. This is a common reaction for aldoximes.
-
Cyclohexanone Oxime (a Ketoxime): Undergoes a classic Beckmann rearrangement to yield ε-caprolactam, a cyclic amide that is a precursor to Nylon 6.[1]
Table 2: Comparison of Beckmann Rearrangement
| Oxime | Reagents/Catalyst | Product | Reported Yield |
| This compound | Acid catalysts (e.g., H₂SO₄, PPA) or dehydrating agents. | Geranonitrile | Data not available in the searched literature. |
| Cyclohexanone Oxime | H₂SO₄[1] | ε-Caprolactam[1] | High |
| Cyclohexanone Oxime | Phenyl dichlorophosphate in acetonitrile at room temperature. | ε-Caprolactam | 86%[2] |
Oxidation
The oxidation of oximes can lead to various products depending on the oxidizing agent and reaction conditions. The presence of the α,β-unsaturated system in this compound provides an additional site for oxidation compared to saturated aliphatic oximes.
Table 3: Comparison of Oxidation Reactivity
| Oxime | Oxidizing Agent | Expected Product(s) |
| This compound | Peroxy acids, KMnO₄, etc. | Potential for oxidation at the C=N bond to form a nitro compound, and/or at the C=C bonds (e.g., epoxidation or cleavage). |
| Cyclohexanone Oxime | H₂O₂ | Cyclohexanone and N₂O |
| Propanal Oxime | Peroxytrifluoroacetic acid | 1-Nitropropane |
Reduction
The reduction of oximes typically yields primary amines. The C=N bond is reduced, and in the case of this compound, the C=C bonds are also susceptible to reduction depending on the reducing agent and reaction conditions.
Table 4: Comparison of Reduction Reactivity
| Oxime | Reducing Agent | Expected Product(s) |
| This compound | LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd) | Geranylamine (if C=N is selectively reduced) or 3,7-dimethyloctan-1-amine (if both C=N and C=C are reduced). |
| Cyclohexanone Oxime | Sodium amalgam[1] | Cyclohexylamine[1] |
| Propanal Oxime | LiAlH₄ | n-Propylamine |
Experimental Protocols
Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam
-
Reagents: Cyclohexanone oxime, 85% sulfuric acid.
-
Procedure: A 10 g portion of cyclohexanone oxime is placed in a 1 L beaker with 20 cc of 85% sulfuric acid. The beaker is heated with a low flame while mixing until bubbles first appear. The beaker is immediately removed from the flame, and the vigorous reaction is allowed to subside. This process is repeated for the desired amount of starting material. The resulting acid solution of ε-caprolactam is then further processed for purification.[3]
Hydrolysis of Cyclohexanone Oxime
-
Reagents: Cyclohexanone oxime, deionized water, HZSM-5 catalyst.
-
Procedure: 1 g (0.0088 mol) of cyclohexanone oxime, 20 mL (1.111 mol) of deionized water, and 2 g of HZSM-5 catalyst (silicon-aluminum ratio of 25) are placed in a 100 mL three-necked bottle. The mixture is stirred and refluxed at 60°C for 1 hour. After the reaction, toluene is added for extraction to separate the resulting cyclohexanone. The aqueous phase contains the hydroxylamine product.[4]
Visualizations
Caption: Beckmann rearrangement of an aldoxime versus a ketoxime.
Caption: General workflow for the hydrolysis of an oxime.
Conclusion
The reactivity of this compound is distinct from that of saturated aliphatic oximes primarily due to its α,β-unsaturated nature and its classification as an aldoxime. The conjugated system in this compound can decrease the rate of its formation from the parent aldehyde. In the Beckmann rearrangement, this compound is expected to yield a nitrile, in contrast to the amide (lactam) formed from a saturated ketoxime like cyclohexanone oxime. Furthermore, the presence of carbon-carbon double bonds in this compound introduces additional sites for reactivity in oxidation and reduction reactions, potentially leading to a wider array of products compared to saturated oximes. These differences are critical for researchers in synthetic chemistry and drug development when considering the use of these molecules as synthons or pharmacophores.
References
Comparative Guide to the Identification of Citral Oxime Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of citral with hydroxylamine, offering insights into the identity and distribution of the resulting oximes under various synthetic conditions. Detailed experimental protocols and supporting data are presented to aid in the accurate identification and characterization of these compounds.
Introduction to the Oximation of Citral
Citral, a key component of lemongrass oil, is an isomeric mixture of geranial (trans-citral or citral A) and neral (cis-citral or citral B).[1] The reaction of citral with hydroxylamine is a fundamental process that leads to the formation of citral oxime, a valuable intermediate in the fragrance and pharmaceutical industries. This reaction yields a mixture of four possible diastereomeric oximes due to the presence of two stereogenic centers in the citral molecule and the formation of a new stereocenter at the oxime nitrogen. The four isomers are (E,E)-oxime, (Z,E)-oxime, (E,Z)-oxime, and (Z,Z)-oxime.
The identification and quantification of these isomers are crucial for quality control and for understanding the stereochemical outcome of the reaction under different conditions. This guide compares various synthetic methods and provides the necessary experimental details for their replication and analysis.
Synthesis of this compound: A Comparative Analysis
Several methods have been developed for the synthesis of this compound, ranging from conventional heating to more environmentally friendly approaches. A comparative summary of these methods is presented below.
Table 1: Comparison of Citral Oximation Methods
| Method | Typical Reagents | Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional Heating | Citral, Hydroxylamine Hydrochloride, Base (e.g., Sodium Carbonate, Pyridine) | Reflux in a solvent (e.g., ethanol, water) | High | Well-established, high conversion | Long reaction times, use of potentially toxic solvents/bases, energy-intensive[2] |
| Mechanochemical Grinding | Citral, Hydroxylamine Hydrochloride, Sodium Hydroxide | Solvent-free grinding at room temperature | Excellent | Environmentally friendly (solvent-free), rapid, simple procedure[1][3] | May require specialized grinding equipment for large-scale synthesis |
| Ultrasound-Assisted Synthesis | Citral, Hydroxylamine Hydrochloride, Base (e.g., Potassium Carbonate) | Sonication in a solvent (e.g., water, ethanol-water) | Excellent | Rapid reaction times, milder conditions, high yields[2] | Requires an ultrasonic bath or probe |
| Green Synthesis with Natural Acids | Citral, Hydroxylamine Hydrochloride, Natural Acid Catalyst (e.g., fruit juices) | Stirring at room temperature or gentle heating | Good to Excellent | Utilizes renewable and non-toxic catalysts, environmentally benign | Reaction times and yields can be variable depending on the natural acid source |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for accurate reproduction and comparison.
Conventional Heating Method
Protocol:
-
Dissolve citral (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in water.
-
Reflux the mixture with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound mixture.
-
Purify the isomers by column chromatography on silica gel.
Mechanochemical Grinding Method
Protocol:
-
In a mortar, combine citral (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and solid sodium hydroxide (1.2 equivalents).[1]
-
Grind the mixture with a pestle at room temperature for the time specified in your experimental setup (typically monitored by TLC).[3]
-
Upon completion, add water to the reaction mixture and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the this compound mixture.[3]
-
Separate the isomers by column chromatography.[1]
Ultrasound-Assisted Synthesis
Protocol:
-
In a beaker, dissolve citral (1 equivalent) in a minimal amount of ethanol and add water.
-
Add hydroxylamine hydrochloride (1.5 equivalents).
-
Immerse the beaker in an ultrasonic bath and sonicate the mixture.[2]
-
Slowly add a 10% aqueous solution of potassium carbonate until the pH is approximately 10.[2]
-
Continue sonication and monitor the reaction by TLC.
-
The product often precipitates out of the solution and can be collected by filtration.[2]
-
Wash the precipitate with water and dry to obtain the this compound.
Identification and Characterization of Products
The four diastereomeric citral oximes can be separated and identified using chromatographic and spectroscopic techniques.
Chromatographic Separation
Isocratic silica-gel column chromatography is an effective method for isolating the individual stereoisomers.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify the E/Z stereoisomers of the oximes based on their retention times and mass spectra.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D-NMR spectroscopy are powerful tools for the structural elucidation of the separated oxime isomers.[1] The chemical shifts and coupling constants of the protons, particularly those of the -CH=NOH and the adjacent vinyl group, are characteristic for each isomer.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the oxime functional group through the characteristic C=N and N-O stretching vibrations.
Potential Side Reactions: The Beckmann Rearrangement
Under acidic conditions, this compound can undergo a Beckmann rearrangement to form N-substituted amides.[4] This reaction is catalyzed by a variety of acids and reagents, including strong Brønsted acids (e.g., sulfuric acid), Lewis acids, and other activating agents like tosyl chloride.[5]
The Beckmann rearrangement is a potential pathway for the formation of side products during the synthesis or subsequent handling of this compound, especially in acidic environments. The identification of these amide byproducts is crucial for a complete analysis of the reaction mixture. The products of the Beckmann rearrangement can be identified using spectroscopic methods, where the appearance of a carbonyl stretch in the IR spectrum and characteristic amide proton and carbon signals in the NMR spectrum would be indicative of the rearrangement.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a typical experimental workflow for the synthesis and analysis of this compound.
Caption: Reaction of citral with hydroxylamine yields four diastereomeric oximes.
References
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
Navigating the Catalytic Landscape for Citral Oxime Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of citral oxime, a key intermediate in the fragrance and pharmaceutical industries, is of paramount importance. The choice of catalyst plays a pivotal role in determining reaction efficiency, selectivity, and overall process sustainability. This guide provides a comprehensive comparison of different catalytic systems for this compound synthesis, supported by experimental data and detailed methodologies.
The conversion of citral to this compound is a nucleophilic addition reaction where the aldehyde group of citral reacts with hydroxylamine. This process can be significantly influenced by the presence of a catalyst. Catalytic approaches are broadly categorized into homogeneous and heterogeneous systems, with a growing interest in solvent-free and environmentally benign methods. This guide will delve into the performance of various catalysts, including traditional methods, heterogeneous solid acids and bases, and innovative mechanochemical and ultrasound-assisted techniques.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in this compound synthesis is evaluated based on key performance indicators such as product yield, selectivity, reaction time, and the mildness of reaction conditions. The following table summarizes the available quantitative data for various catalytic and non-catalytic methods.
| Catalyst/Method | Catalyst Type | Solvent/Conditions | Reaction Time | Yield (%) | Selectivity (%) | Reference/Notes |
| Conventional Method | Homogeneous (Base) | Ethanol, Reflux | 1 hour | ~85-90 | High | Traditional method using a base like sodium bicarbonate or sodium hydroxide.[1] |
| Mechanochemical Synthesis | Catalyst-Free/Base | Solvent-Free, Room Temp. | Not specified | 95-99 (purity) | High | Utilizes mechanical force (grinding) to initiate the reaction between citral and NH₂OH·HCl/NaOH.[2][3] |
| Bismuth(III) Oxide (Bi₂O₃) | Heterogeneous (Oxide) | Solvent-Free, Grinding | 2.5 min | >98 | High | Data for cinnamaldehyde, an analogous α,β-unsaturated aldehyde.[4] |
| Titanium Dioxide (TiO₂/SO₄²⁻) | Heterogeneous (Solid Acid) | Solvent-Free, Mild Cond. | Not specified | High | High | Reported as an efficient and reusable catalyst for aromatic oximes.[1] |
| Ultrasound-Assisted Synthesis | Catalyst-Free/Base | Water, Room Temp. | ~15-30 min | Excellent | High | Utilizes ultrasonic irradiation to accelerate the reaction. |
| m-Phenylenediamine (mPDA) | Homogeneous (Amine) | Phosphate Buffer (pH 7.3) | - | - | - | Kinetic studies show it to be a more efficient catalyst than aniline for oxime ligation.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the key synthetic methods discussed.
Conventional Synthesis in Ethanol
-
Reactant Preparation: Dissolve citral (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.
-
Base Addition: Add sodium bicarbonate (1.3 equivalents) to the mixture.
-
Reaction: Reflux the reaction mixture for 1 hour.
-
Work-up: After cooling, the reaction mixture is typically filtered, and the solvent is evaporated. The crude product is then purified, often by distillation or chromatography.[1]
Solvent-Free Mechanochemical Synthesis
-
Reactant Mixing: In a mortar, combine citral (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium hydroxide (1.2 equivalents).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for a specified duration or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Isolation: The resulting this compound is then isolated and purified. This method avoids the use of solvents, making it an environmentally friendly approach.[2][3]
Heterogeneous Catalysis using Bismuth(III) Oxide (Bi₂O₃) under Grinding
-
Reactant and Catalyst Mixing: In a mortar, mix the aldehyde (e.g., cinnamaldehyde as a proxy for citral), hydroxylamine hydrochloride, and a catalytic amount of Bi₂O₃.
-
Grinding: Grind the mixture with a pestle at room temperature for the specified time.
-
Product Extraction: After the reaction, the product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the solid catalyst is removed by filtration.
-
Purification: The solvent is evaporated to yield the oxime product.
Visualizing the Synthesis Workflow and Reaction Pathway
To better illustrate the processes involved in this compound synthesis, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of this compound, highlighting different catalytic approaches.
Caption: A simplified reaction pathway for the formation of this compound from citral and hydroxylamine.
Conclusion
The synthesis of this compound can be achieved through various catalytic and non-catalytic methods. While traditional homogeneous catalysis in solution remains a viable option, modern approaches such as solvent-free mechanochemical synthesis and the use of heterogeneous catalysts like Bi₂O₃ offer significant advantages in terms of reaction efficiency, reduced environmental impact, and ease of catalyst separation and reuse. The choice of the optimal method will depend on specific laboratory or industrial requirements, balancing factors such as cost, scalability, and green chemistry principles. Further research into the direct comparative performance of different solid acid and base catalysts for citral oximation would be beneficial for a more complete understanding of the catalytic landscape.
References
A Comparative Analysis of Citral Oxime and its Nitrile Derivative, Geranyl Nitrile
For Researchers, Scientists, and Drug Development Professionals: A Side-by-Side Examination of Physicochemical Properties, Synthesis, and Biological Activity.
In the landscape of terpenoid chemistry and its applications in fragrance, flavor, and pharmaceuticals, citral and its derivatives are of significant interest. This guide provides a detailed comparison of citral oxime and its corresponding nitrile, geranyl nitrile. By examining their chemical characteristics, synthesis, and biological profiles, this document aims to furnish researchers with the critical data needed for informed decision-making in product development and scientific investigation.
Physicochemical Properties: A Tabulated Comparison
A fundamental understanding of the physicochemical properties of this compound and geranyl nitrile is crucial for predicting their behavior in various applications. The following table summarizes key quantitative data for these two compounds.
| Property | This compound | Geranyl Nitrile |
| Molecular Formula | C₁₀H₁₇NO | C₁₀H₁₅N |
| Molecular Weight | 167.25 g/mol [1][2] | 149.24 g/mol |
| Appearance | Yellow oily liquid | Colorless to pale yellow liquid[3] |
| Boiling Point | 270.3°C at 760 mmHg[1] | 222°C[3] |
| Density / Specific Gravity | 0.86 g/cm³[1] | 0.865 - 0.885 @ 25°C[3] |
| LogP (Partition Coefficient) | 3.14[1] | 3.30 (estimated) |
| Refractive Index | Not specified | 1.470 - 1.481[3] |
| Flash Point | Not specified | > 110°C[4] |
| Solubility | Soluble in DMSO, ethanol[1] | Soluble in oils, 70% alcohol[3] |
Synthesis and Conversion: From Oxime to Nitrile
This compound serves as a key intermediate in the synthesis of geranyl nitrile, a more stable compound often favored in the fragrance industry.[5] The conversion is a dehydration reaction, typically facilitated by a dehydrating agent.
Experimental Protocol: Dehydration of this compound to Geranyl Nitrile
A common method for the dehydration of an aldoxime to a nitrile involves the use of a dehydrating agent such as acetic anhydride.[5] While various methods exist, a general laboratory-scale protocol is outlined below.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium bicarbonate (or other suitable base)
-
Anhydrous sodium sulfate (or other suitable drying agent)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Distilled water
Procedure:
-
Dissolve this compound in an appropriate organic solvent.
-
Slowly add acetic anhydride to the solution while stirring. The reaction is often exothermic and may require cooling.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess acetic anhydride by the slow addition of water.
-
Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude geranyl nitrile.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure geranyl nitrile.
Biological Activity: A Comparative Overview
Direct comparative studies on the biological activities of this compound and geranyl nitrile are limited. However, insights can be drawn from studies on the parent compound, citral, and related terpenoids. Citral is known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[6][7]
A study on the metabolism of geranyl nitrile in hepatocytes indicated that the nitrile group is resistant to metabolic oxidation.[8] Major biotransformation pathways involved epoxidation of the alkene moiety and hydroxylation of the terminal methyl groups.[8] This metabolic stability of the nitrile functional group is a key differentiator from the more reactive oxime.
General Experimental Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Method)
This protocol provides a general framework for assessing the antimicrobial properties of compounds like this compound and geranyl nitrile.
Materials:
-
Test compounds (this compound, Geranyl nitrile)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
Procedure:
-
Prepare sterile agar plates.
-
Inoculate the surface of the agar plates uniformly with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution (at various concentrations), positive control, and negative control to the respective wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Signaling Pathways
Specific signaling pathway involvement for this compound and its nitrile derivative has not been extensively elucidated. However, the parent compound, citral, has been shown to exert anti-inflammatory effects by inhibiting nuclear factor kappa B (NF-κB) activation and cyclooxygenase-2 (COX-2) expression.[7] It is plausible that this compound and geranyl nitrile may interact with similar inflammatory pathways, although further research is required to confirm this.
Conclusion
This compound and its nitrile derivative, geranyl nitrile, exhibit distinct physicochemical profiles that influence their stability and application. The conversion of the oxime to the more stable nitrile is a straightforward chemical transformation. While comprehensive, direct comparative biological data is sparse, the metabolic stability of the nitrile group in geranyl nitrile is a significant differentiating factor. The biological activities of the parent compound, citral, provide a foundation for hypothesizing the potential effects of its derivatives, though dedicated studies are necessary to fully characterize their individual pharmacological profiles. This guide provides a foundational dataset to aid researchers in the strategic selection and application of these versatile terpenoid compounds.
References
- 1. The Anti-Inflammatory Properties of Terpenoids from Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary in vitro evaluation of the antimicrobial activity of terpenes and terpenoids towards Erwinia amylovora (Burrill) Winslow et al. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
A Comparative Analysis of the Biological Efficacy of Citral and Citral Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of citral and its derivative, citral oxime. While extensive research has elucidated the multifaceted efficacy of citral, a key component of several essential oils, data on this compound remains comparatively scarce. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways to facilitate a clear understanding of their respective and comparative biological potential.
Executive Summary
Citral is a well-documented bioactive compound with potent antimicrobial, anti-inflammatory, and antioxidant properties. Its mechanisms of action often involve disruption of cell membranes and modulation of key inflammatory signaling pathways such as NF-κB. In contrast, the biological activities of this compound are not as extensively characterized in publicly available literature. While some derivatives of this compound have shown enhanced biological effects, a direct and comprehensive comparison with citral is not well-established. This guide presents the current state of knowledge for both compounds to highlight their individual strengths and identify areas for future comparative research.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the biological efficacy of citral. Corresponding data for this compound is largely unavailable in the reviewed literature.
Table 1: Antimicrobial Activity of Citral
| Microorganism | Assay Type | Concentration/Value | Reference |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | [1] |
| Candida tropicalis | MIC50 | 32 µg/mL | [2] |
| Cladosporium oxysporum | MIC | 128 µg/mL | [3] |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 695 µg/mL | [4] |
| Cronobacter sakazakii | Minimum Inhibitory Concentration (MIC) | 0.27 - 0.54 mg/mL | [5][6] |
| Vibrio parahaemolyticus | Minimum Inhibitory Concentration (MIC) | 0.125 mg/mL | [7] |
| Carbapenem-resistant Enterobacter cloacae | Minimum Inhibitory Concentration (MIC) | 1000 µg/mL | [8] |
Table 2: Anti-inflammatory and Antioxidant Activity of Citral
| Activity | Assay/Model | Key Findings | Reference |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) Production | IC50: 6.5 µg/mL in LPS-stimulated RAW 264.7 cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Significant reduction in a mouse model of periodontitis | [4] |
| Antioxidant | DPPH Radical Scavenging | Moderate activity | |
| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | EC50: 125 ± 28.86 µg/mL |
Note: Data for this compound is not available in the reviewed literature for a direct comparison.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
The MIC of citral against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compound (citral) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2][3][4][5][6][7][8]
Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of citral can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of citral for a specific duration.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite levels in citral-treated cells to those in LPS-stimulated cells without citral treatment. The IC50 value, the concentration of citral that inhibits 50% of NO production, is then determined.
Antioxidant Activity - DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The antioxidant capacity of citral is often evaluated using the DPPH radical scavenging assay.
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration.
-
Reaction Mixture: Different concentrations of citral are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the citral-treated samples to that of a control (DPPH solution without the antioxidant).
Signaling Pathways and Mechanisms of Action
Citral's Anti-inflammatory Signaling Pathway
Citral has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Citral inhibits the NF-κB signaling pathway, reducing inflammation.
Experimental Workflow: MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The available evidence strongly supports the biological efficacy of citral as a potent antimicrobial and anti-inflammatory agent with antioxidant properties. Its mechanisms of action are increasingly understood, providing a solid foundation for its potential application in pharmaceuticals and drug development.
In stark contrast, the biological profile of this compound remains largely unexplored in peer-reviewed literature. While a patent suggests that derivatives of this compound may offer enhanced antifungal activity, comprehensive studies are needed to validate these claims and to investigate its broader biological potential.[1]
Future research should prioritize direct, head-to-head comparative studies of citral and this compound to elucidate their relative potencies across a range of biological activities. Key areas for investigation include:
-
Antimicrobial Efficacy: Quantitative comparisons of MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a broad spectrum of pathogens.
-
Anti-inflammatory Activity: Comparative analysis of their effects on key inflammatory pathways and mediator production, including the determination of IC50 values.
-
Antioxidant Capacity: Direct comparison of their radical scavenging and reducing power using standardized assays.
-
Mechanism of Action: Elucidation of the molecular targets and signaling pathways modulated by this compound.
Such studies are crucial for determining whether this compound offers any therapeutic advantages over its parent compound, citral, and for guiding the future development of new therapeutic agents.
References
- 1. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
- 2. Citral as an anti-inflammatory agent: mechanisms, therapeutic potential, and perspectives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Handling and Disposal of Citral Oxime in a Laboratory Setting
Topic: Personal Protective Equipment for Handling Citral Oxime Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, based on available safety data.
A key piece of safety information for this compound (CAS No. 13372-77-5) is its classification as "Not a hazardous substance or mixture" according to a materials safety data sheet from DC Chemicals. While this classification indicates a low hazard level, it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks. The following guidelines are based on the principle of safe handling for non-hazardous chemicals in a laboratory environment.
Personal Protective Equipment (PPE)
Even when working with non-hazardous substances, a baseline of personal protective equipment is essential to protect against unforeseen reactions, spills, or contamination.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Foot Protection | Closed-toe shoes |
Operational Plan for Handling this compound
A structured approach to handling this compound from receipt to disposal ensures a safe and efficient workflow.
1. Receiving and Inspection:
-
Upon receipt, verify that the container is correctly labeled as "this compound" and that the CAS number (13372-77-5) matches.
-
Inspect the container for any signs of damage or leaks. If the container is compromised, handle it in a fume hood and transfer the contents to a new, appropriate container.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use to prevent contamination.
-
Store away from incompatible materials, although specific incompatibilities for this non-hazardous substance are not listed, general good practice is to store it separately from strong acids, bases, and oxidizing agents.
3. Handling and Use:
-
Always wear the recommended PPE (safety glasses, lab coat, gloves, and closed-toe shoes).
-
Handle this compound in a well-ventilated area. A fume hood is not strictly required based on its non-hazardous classification, but it is good practice for handling any chemical.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash hands thoroughly after handling.
Emergency Procedures
In the event of an accidental spill or exposure, follow these procedures.
Spill Response:
-
Alert others: Inform colleagues in the immediate area of the spill.
-
Containment: For a small spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Cleanup: Place the absorbent material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with soap and water.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal Plan
As a non-hazardous substance, the disposal of this compound is generally straightforward, but local regulations must always be followed.
-
Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Contaminated Materials: Absorbent materials and any other materials contaminated with this compound should be placed in a labeled container and disposed of as chemical waste according to your institution's guidelines.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound in a laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
